Dihydro Donepezil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUAFCYSWJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442922 | |
| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120012-04-6 | |
| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dihydro Donepezil and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Dihydro Donepezil, a potential metabolite and analogue of the widely used Alzheimer's disease medication, Donepezil. The synthesis leverages established methodologies for Donepezil production, followed by a targeted reduction of the indanone moiety. This document details the core synthesis pathway, key intermediates, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Donepezil, a piperidine derivative, functions as a centrally acting reversible acetylcholinesterase inhibitor. Its synthesis has been extensively documented and typically involves the condensation of an indanone derivative with a piperidine aldehyde, followed by hydrogenation. This compound, while identified as a potential metabolite, is not as commonly synthesized as the parent drug. This guide outlines a robust synthetic strategy to obtain this compound, focusing on a two-stage process: the synthesis of Donepezil as a key intermediate, and its subsequent selective reduction.
Core Synthesis Pathway
The synthesis of this compound can be logically divided into two primary stages:
-
Stage 1: Synthesis of Donepezil. This stage focuses on the construction of the core molecular framework of Donepezil.
-
Stage 2: Reduction of Donepezil to this compound. This final step involves the selective reduction of the ketone functional group within the indanone portion of the Donepezil molecule.
The overall synthetic scheme is presented below, followed by detailed experimental protocols and characterization of the key intermediates.
Key Intermediates and Their Synthesis
Stage 1: Synthesis of Donepezil
The synthesis of Donepezil is a well-established process, with the crucial step being the formation of the carbon-carbon bond between the indanone and piperidine rings.
The initial step involves an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine. This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, which serves as the direct precursor to Donepezil.
Experimental Protocol: Synthesis of the Unsaturated Intermediate
-
Reaction Setup: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
Base Formation: n-Butyllithium is added dropwise to form lithium diisopropylamide (LDA).
-
Addition of Reactants: A solution of 5,6-dimethoxy-1-indanone in anhydrous THF is added slowly to the LDA solution, followed by the addition of N-benzyl-4-formylpiperidine.
-
Reaction: The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography or crystallization to yield the unsaturated intermediate.
The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond, yielding Donepezil.
Experimental Protocol: Synthesis of Donepezil
-
Reaction Setup: The unsaturated intermediate is dissolved in a suitable solvent such as ethanol or THF.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the reaction is complete (monitored by TLC or HPLC).
-
Filtration and Concentration: The catalyst is removed by filtration through celite, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude Donepezil can be purified by crystallization.
Table 1: Quantitative Data for Donepezil Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aldol Condensation | 5,6-dimethoxy-1-indanone, N-benzyl-4-formylpiperidine | LDA | THF | -78 to 25 | 4-6 | 75-85 |
| Hydrogenation | Unsaturated Intermediate | 10% Pd/C | Ethanol | 25 | 12-16 | 90-95 |
Stage 2: Reduction of Donepezil to this compound
The final step in the synthesis is the selective reduction of the ketone group in the indanone ring of Donepezil. This can be achieved using a mild reducing agent to avoid affecting other functional groups.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Donepezil is dissolved in a protic solvent such as methanol or ethanol.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Workup: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent.
-
Purification: The crude this compound is purified by column chromatography on silica gel to afford the final product as a mixture of diastereomers.
Table 2: Quantitative Data for this compound Synthesis
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ketone Reduction | Donepezil | NaBH₄ | Methanol | 0 to 25 | 2-4 | 80-90 |
Conclusion
This technical guide outlines a reliable and efficient pathway for the synthesis of this compound. By leveraging the well-documented synthesis of Donepezil and employing a selective ketone reduction, researchers can access this important metabolite and analogue for further biological evaluation. The provided experimental protocols and quantitative data serve as a valuable resource for drug development professionals and scientists working in the field of neurodegenerative disease research. The methodologies described are scalable and utilize readily available reagents, making this synthetic route amenable to both laboratory-scale synthesis and potential larger-scale production.
An In-depth Technical Guide to the Chemical Properties and Structure of Donepezil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil is a centrally acting, reversible, and non-competitive acetylcholinesterase inhibitor.[1] Marketed under the trade name Aricept®, it is a first-line therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] By inhibiting the acetylcholinesterase enzyme, Donepezil increases the concentration of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies of Donepezil, intended to serve as a technical resource for professionals in the field of drug development and neuroscience research.
Chemical and Physical Properties
Donepezil hydrochloride, the most common salt form, is a white to off-white crystalline powder.[5] It is freely soluble in chloroform, soluble in water and glacial acetic acid, slightly soluble in ethanol and acetonitrile, and practically insoluble in ethyl acetate and n-hexane.[1][5]
| Property | Value | Source(s) |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | [6] |
| Chemical Formula | C₂₄H₂₉NO₃ | [6] |
| Molecular Weight | 379.50 g/mol | [6] |
| Melting Point | 223-227 °C (hydrochloride salt) | [6] |
| Boiling Point | 527.9 °C (Predicted) | [6] |
| Solubility (Water) | 31 mg/mL (hydrochloride salt) | [6] |
| pKa (Strongest Basic) | 8.62 (Predicted) | [7] |
| LogP | 4.7 | [6] |
Structural Elucidation
Crystal Structure and Polymorphism
The crystal structure of Donepezil hydrochloride has been determined using X-ray diffraction.[8][9][10] Notably, Donepezil hydrochloride exhibits polymorphism, with multiple crystalline forms (polymorphs) and solvated forms (pseudopolymorphs) having been identified.[2][5][11][12][13] Form III is a thermodynamically stable anhydrous polymorph.[10][11] The crystal structure of Form III has been solved from powder X-ray diffraction data and confirmed by density functional theory (DFT) calculations.[10] It crystallizes in the monoclinic space group P2₁/c.[10] The crystal packing is characterized by layers of Donepezil molecules stabilized by hydrogen bonding with chloride anions.[10] The existence of different polymorphic forms is a critical consideration in pharmaceutical development, as it can influence physicochemical properties such as solubility, dissolution rate, and stability.[12][13]
Stereochemistry
Donepezil possesses a chiral center at the C2 position of the indanone ring and is administered as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers.[14] Studies have indicated that the enantiomers may exhibit different inhibitory activities against acetylcholinesterase.[14] The separation and analysis of the individual enantiomers are important for understanding their respective pharmacological profiles.
Synthesis of Donepezil
Several synthetic routes for Donepezil have been reported. A common and industrially scalable approach involves the Aldol condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde, followed by catalytic hydrogenation of the resulting intermediate.[15][16][17][18][19]
Experimental Protocol: A Representative Synthesis of Donepezil
Step 1: Condensation of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde [15]
-
To a stirred solution of 5,6-dimethoxy-1-indanone in methanol under an inert atmosphere at room temperature, slowly add sodium hydroxide flakes.
-
To this mixture, add N-benzyl-4-piperidinecarboxaldehyde.
-
Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product, wash with 5% acetic acid, followed by methanol, and then dry.
-
Recrystallize the crude product from dimethylformamide (DMF) to yield the unsaturated intermediate.
Step 2: Catalytic Hydrogenation [15]
-
Dissolve the unsaturated intermediate from Step 1 in a suitable solvent such as methanol.
-
Add a catalytic amount of Raney nickel and methanesulfonic acid.
-
Hydrogenate the mixture under 1 atm of hydrogen pressure at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst and evaporate the solvent under reduced pressure.
-
The residue can be further purified by column chromatography to yield Donepezil free base.
Step 3: Formation of Donepezil Hydrochloride
-
Dissolve the purified Donepezil free base in a suitable solvent like ethyl acetate.
-
Acidify the solution with a solution of hydrochloric acid in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a non-polar solvent like hexane, and dry under vacuum to obtain Donepezil hydrochloride.
Analytical Characterization
A variety of analytical techniques are employed for the characterization and quality control of Donepezil.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for the assay and purity determination of Donepezil.[20][21][22][23][24]
Experimental Protocol: RP-HPLC Method for Donepezil Hydrochloride [21][22]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, 0.02 M phosphate buffer, and triethylamine (e.g., 60:40:0.5 v/v/v). The pH of the aqueous phase may be adjusted.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve a precisely weighed amount of Donepezil hydrochloride in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The retention time for Donepezil is typically around 4-9 minutes under these conditions.[20][22]
Spectroscopic Methods
5.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantification of Donepezil in bulk and pharmaceutical dosage forms.[25][26][27][28][29]
Experimental Protocol: UV-Vis Spectrophotometric Analysis [25][29]
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: Methanol or a mixture of acetonitrile and water.
-
Sample Preparation: Prepare a stock solution of Donepezil hydrochloride (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of dilutions to create a calibration curve (e.g., 4-20 µg/mL).
-
Analysis: Record the absorbance spectra of the standard solutions against a solvent blank. The wavelength of maximum absorbance (λmax) for Donepezil is typically observed around 231 nm and 314 nm.[25][29] A calibration curve of absorbance versus concentration can be plotted to determine the concentration of unknown samples.
5.2.2. Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Donepezil molecule and to characterize its different polymorphic forms.[5][30][31] The FT-IR spectrum of Donepezil hydrochloride shows characteristic absorption bands corresponding to its chemical structure. For instance, a peak corresponding to the water of hydration may be observed around 3586 cm⁻¹.[30]
5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the Donepezil molecule.[7][32][33] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure. Solid-state NMR has also been utilized to characterize the different polymorphic forms of Donepezil hydrochloride.[13]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[3][4][34][35] This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4]
Beyond its primary action on AChE, Donepezil has been shown to modulate other signaling pathways that may contribute to its therapeutic effects. These include:
-
NF-κB and MAPK Signaling Pathways: Donepezil can inhibit the activation of these pathways in microglial cells, which are involved in neuroinflammation.[1]
-
PI3K/Akt Signaling Pathway: Activation of this pathway by Donepezil is thought to be neuroprotective against glutamate-induced neurotoxicity.[1][36]
-
Nicotinic Acetylcholine Receptors (nAChRs): Donepezil can up-regulate α7 nAChRs, which may enhance neuronal sensitivity to its neuroprotective effects.[37]
Visualizations
References
- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphs of donepezil hydrochloride and process for production - Patent US-5985864-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Crystal structure of donepezil hydrochloride form III, C24H29NO3⋅HCl | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. pubs.acs.org [pubs.acs.org]
- 13. koreascience.kr [koreascience.kr]
- 14. chalcogen.ro [chalcogen.ro]
- 15. scispace.com [scispace.com]
- 16. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. iajps.com [iajps.com]
- 23. scispace.com [scispace.com]
- 24. mdpi.com [mdpi.com]
- 25. iajps.com [iajps.com]
- 26. scialert.net [scialert.net]
- 27. researchgate.net [researchgate.net]
- 28. jgtps.com [jgtps.com]
- 29. ijcpa.in [ijcpa.in]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effects of donepezil on brain morphometric and metabolic changes in patients with Alzheimer's disease: A DARTEL-based VBM and (1)H-MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
The Discovery and Development of Donepezil: A Technical Guide
Foreword: This whitepaper provides an in-depth technical overview of the discovery, history, and development of Donepezil (brand name Aricept®). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the scientific journey of this pivotal Alzheimer's disease therapeutic. This guide details the core scientific principles, experimental methodologies, and key data that underpinned the development of Donepezil, from its initial conception to its establishment as a cornerstone in dementia treatment.
Introduction: The Cholinergic Hypothesis and the Unmet Need
The latter half of the 20th century saw a growing understanding of the neurochemical basis of Alzheimer's disease (AD). A leading theory, the "cholinergic hypothesis," posited that the cognitive decline observed in AD patients was significantly linked to a deficit in the neurotransmitter acetylcholine (ACh) in the brain.[1][2] This hypothesis was supported by findings of reduced activity of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and a loss of cholinergic neurons in the basal forebrain of AD patients.[3] Early attempts to address this deficit with acetylcholinesterase (AChE) inhibitors, the enzymes that break down ACh, such as physostigmine and tacrine, were hampered by a short duration of action and significant side effects, including hepatotoxicity.[4] This created a critical unmet need for a safe and effective AChE inhibitor with a favorable pharmacokinetic profile.
The Dawn of Donepezil: A Serendipitous Discovery and Rational Design
In 1983, a dedicated team of scientists at the Japanese pharmaceutical company Eisai, led by Hachiro Sugimoto, embarked on a project to discover a novel treatment for Alzheimer's disease.[5] The initial breakthrough came from a random screening of compounds for their ability to inhibit AChE.[5] A surprisingly effective N-benzylpiperazine derivative was identified, which displayed positive cholinergic activity in rats.[6]
This initial "seed" compound, though promising, had suboptimal properties. The Eisai team then engaged in a meticulous process of rational drug design and chemical synthesis. Key structural modifications included:
-
Replacement of the N-benzylpiperazine moiety with an N-benzylpiperidine group , which dramatically increased the anti-AChE activity.[6]
-
Substitution of an amide group with a ketone group , which maintained the inhibitory activity.[6]
-
Introduction of an indanone ring structure , leading to a series of derivatives with enhanced inhibitory potency.[6]
Through this iterative process of synthesis and screening, a lead compound, E2020, later named Donepezil, was identified in 1985 as the most promising candidate with a balanced profile of high potency, selectivity, and a favorable pharmacokinetic profile.[5]
Mechanism of Action: A Reversible and Selective AChE Inhibitor
Donepezil functions as a potent, selective, and reversible inhibitor of acetylcholinesterase.[7] By binding to the AChE enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.[8] This enhanced neuronal communication is believed to underlie the symptomatic improvement in cognition and global function observed in Alzheimer's patients treated with Donepezil.[9]
Molecular docking studies have revealed that Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[10] The dimethoxyindanone moiety interacts with the PAS through π-π stacking interactions, while the N-benzylpiperidine moiety binds to the CAS.[10] This dual-binding mechanism contributes to its high inhibitory potency.
Beyond its primary action on AChE, research suggests that Donepezil may have other neuroprotective effects. It has been shown to upregulate nicotinic acetylcholine receptors and act as a potent agonist of the σ1 receptor, which may contribute to its antiamnestic effects.[11]
Signaling Pathway of Acetylcholine and Inhibition by Donepezil
Preclinical Development: Establishing Efficacy and Safety
In Vitro Studies: Quantifying Inhibitory Potency
The inhibitory activity of Donepezil against AChE was a critical early determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.
Table 1: In Vitro Inhibitory Activity of Donepezil
| Enzyme | Species | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Human | 6.7 nM | [12] |
| Butyrylcholinesterase (BChE) | Human | 7138 nM | [12] |
| Acetylcholinesterase (AChE) | Rat Plasma | ~30-100 ng/ml (40% max inhibition) | [13] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining AChE activity and the inhibitory potency of compounds like Donepezil is the spectrophotometric assay developed by Ellman.[2][14]
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine (ATCh). The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[15] The rate of color change is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Donepezil hydrochloride solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add phosphate buffer, AChE solution, and the Donepezil solution (or buffer for control).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the ATCI substrate and DTNB to each well.[14]
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[6]
-
Calculate the percentage of AChE inhibition for each Donepezil concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Experimental Workflow for IC50 Determination
In Vivo Studies: Animal Models of Cognitive Impairment
To assess the efficacy of Donepezil in a living system, preclinical studies were conducted in various animal models of cognitive impairment. These models are crucial for evaluating a drug's potential to improve learning and memory.[8][16]
Commonly Used Animal Models:
-
Scopolamine-induced amnesia: Scopolamine is a muscarinic receptor antagonist that induces a temporary cognitive deficit, mimicking the cholinergic dysfunction seen in AD.[8]
-
Amyloid-β (Aβ) infusion models: Direct infusion of Aβ peptides into the brain of rodents can induce pathological and behavioral changes similar to those seen in AD.[1]
-
Transgenic mouse models: Mice genetically engineered to overexpress human amyloid precursor protein (APP) and/or presenilin (PSEN) genes develop age-dependent amyloid plaques and cognitive deficits.[17]
Experimental Protocol: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[18]
Apparatus: A large circular pool filled with opaque water. A small platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.[18]
Procedure:
-
Acquisition Phase: The mouse is placed in the pool at different starting locations and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several days of training.[7]
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located and the number of times the mouse crosses the former platform location are measured as an indication of memory retention.[19]
In studies with Donepezil, the drug is typically administered before the training sessions. A reduction in escape latency during the acquisition phase and increased time spent in the target quadrant during the probe trial in Donepezil-treated animals compared to control groups indicates an improvement in spatial learning and memory.[19]
Pharmacokinetic Studies: Understanding the Drug's Journey in the Body
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in determining its dosing regimen and overall clinical utility.
Table 2: Pharmacokinetic Properties of Donepezil in Humans
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~100% | [20] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [20] |
| Distribution | ||
| Plasma Protein Binding | ~96% | [18] |
| Volume of Distribution (Vd) | 12-16 L/kg | [18] |
| Metabolism | ||
| Primary Metabolic Pathways | CYP2D6, CYP3A4, Glucuronidation | [18] |
| Active Metabolites | Two major active metabolites | [18] |
| Excretion | ||
| Elimination Half-life | ~70 hours | [18] |
| Primary Route of Excretion | Urine (intact and metabolites) | [18] |
The long elimination half-life of Donepezil is a key advantage, allowing for once-daily dosing.[18]
Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.[21]
Principle: A small, semi-permeable probe is implanted into a target brain area. A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe. Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusion fluid, which is then collected and analyzed.[4]
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus or cortex) of an anesthetized rat.[22]
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals.
-
The concentration of acetylcholine in the dialysate is measured using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13]
-
To prevent the rapid breakdown of acetylcholine by AChE, an AChE inhibitor like neostigmine is often included in the perfusion fluid.[4]
Studies using this technique have demonstrated that the administration of Donepezil leads to a significant increase in extracellular acetylcholine levels in the brain, providing direct evidence of its mechanism of action in vivo.
Clinical Development: Proving Efficacy and Safety in Humans
Following promising preclinical results, Donepezil entered a rigorous clinical trial program to evaluate its safety and efficacy in patients with Alzheimer's disease. The first Phase I clinical trial began in 1989.[23]
Phase III Clinical Trials
Multiple large-scale, double-blind, placebo-controlled Phase III clinical trials were conducted to establish the efficacy of Donepezil.[9][24] These trials typically involved hundreds of patients with mild to moderate Alzheimer's disease.[25]
Key Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): A standardized test to assess cognitive function, including memory, language, and praxis.[23]
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus): A global assessment of change in the patient's condition based on interviews with the patient and caregiver.[9]
Table 3: Summary of Key Phase III Clinical Trial Results for Donepezil (24-Week Studies)
| Study | Treatment Group | N | Mean Change from Baseline on ADAS-cog (Drug - Placebo) | CIBIC-Plus Responders (%) (Drug vs. Placebo) | Reference |
| US Study | Donepezil 5 mg/day | 154 | -2.5 | 32% vs. 18% | [9] |
| Donepezil 10 mg/day | 157 | -3.1 | 38% vs. 18% | [9] | |
| Multinational Study | Donepezil 5 mg/day | 275 | -2.9 | 32% vs. 20% | [26] |
| Donepezil 10 mg/day | 272 | -2.9 | 37% vs. 20% | [26] |
A negative change on the ADAS-cog indicates improvement. CIBIC-Plus responders are patients showing improvement.
These studies consistently demonstrated that Donepezil, at doses of 5 mg and 10 mg per day, produced statistically significant improvements in both cognitive function and global clinical state compared to placebo over 24 weeks.[9]
Experimental Protocol: Phase III Clinical Trial Design
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.[9]
-
Inclusion Criteria: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity (e.g., Mini-Mental State Examination [MMSE] score between 10 and 26).[27]
-
Exclusion Criteria: Other causes of dementia, significant unstable medical conditions.[27]
-
Treatment: Patients are randomly assigned to receive either Donepezil (e.g., 5 mg/day or 10 mg/day) or a matching placebo, typically administered once daily in the evening.[23]
-
Duration: Typically 24 weeks of treatment, often followed by a washout period.[9]
-
Assessments: Efficacy (ADAS-cog, CIBIC-Plus) and safety (adverse events, vital signs, laboratory tests) are assessed at baseline and at regular intervals throughout the study.[23]
Logical Flow of a Phase III Clinical Trial
Regulatory Approval and Post-Marketing
Based on the robust data from the clinical trial program, Donepezil, under the brand name Aricept®, received its first approval from the U.S. Food and Drug Administration (FDA) in 1996 for the treatment of mild to moderate Alzheimer's disease.[14] It was subsequently approved in numerous other countries, becoming a globally recognized treatment for AD.
Conclusion: A Legacy of Innovation
The discovery and development of Donepezil represents a landmark achievement in the field of neuropharmacology and a testament to the power of rational drug design. From a serendipitous finding to a globally prescribed medication, the journey of Donepezil has provided significant symptomatic relief to millions of individuals living with Alzheimer's disease. The rigorous scientific methodology employed throughout its development, from in vitro enzyme assays to large-scale clinical trials, has set a high standard for the development of future dementia therapeutics. While not a cure, Donepezil has undeniably paved the way for a deeper understanding of the cholinergic system's role in cognition and continues to be a vital tool in the management of Alzheimer's disease.
References
- 1. Non-transgenic animal model of Alzheimer's disease that responds to donepezil treatment - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 18. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase 3 Randomized Placebo Controlled Clinical Trial of Donepezil | Clinical Research Trial Listing [centerwatch.com]
- 24. Open-label, multicenter, phase 3 extension study of the safety and efficacy of donepezil in patients with Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Donepezil hydrochloride polymorphic forms and characterization
An In-depth Technical Guide to the Polymorphic Forms and Characterization of Donepezil Hydrochloride
Introduction
Donepezil hydrochloride (DH), chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of the enzyme acetylcholinesterase.[1][2] It is a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease, where it works to increase the concentration of acetylcholine in the brain.[1][3][4] As with many pharmaceutical solids, donepezil hydrochloride can exist in multiple solid-state forms, including anhydrous polymorphs, hydrated crystals (pseudopolymorphs), and an amorphous form.[1][5]
The phenomenon of polymorphism is of critical importance in drug development, as different crystalline forms of the same active pharmaceutical ingredient (API) can exhibit significant variations in key physicochemical properties.[6][7] These properties include solubility, dissolution rate, bioavailability, chemical and physical stability, and manufacturability (e.g., milling, granulation, and tabletting).[1][6] Therefore, comprehensive characterization and control of the polymorphic form are essential for ensuring consistent product quality, safety, and efficacy.[1] This guide provides a detailed overview of the known polymorphic and hydrated forms of donepezil hydrochloride, their interrelationships, and the analytical techniques used for their characterization.
Known Polymorphic and Hydrated Forms
Several crystalline forms of donepezil hydrochloride have been identified and characterized in the scientific literature. These include at least five anhydrous polymorphic forms (Forms II, III, V, VII, VIII), several hydrated forms (Forms I and IV), and an amorphous solid.[1] Form III is reported to be the most thermodynamically stable of the anhydrous polymorphs.[1][8]
Physicochemical Characterization Data
The differentiation between the various forms of donepezil hydrochloride relies on a combination of analytical techniques, with X-ray powder diffraction (PXRD) and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) being the most definitive.[1][9]
Thermal Analysis Data
Thermal analysis provides critical information on melting points, phase transitions, and hydration states. The data for the most common forms are summarized below.
| Form | Type | Melting Point (°C) | Enthalpy of Fusion (J/g) | TGA Weight Loss (%) | Notes |
| Form I | Monohydrate | ~90 (Dehydration) | - | ~4.15 (Theoretical) | Dehydration endotherm followed by transition to other forms.[1] |
| Form II | Anhydrous Polymorph | 223.49 | 105.09 | < 0.3 | Metastable form.[1] |
| Form III | Anhydrous Polymorph | 229.09 | 125.78 | < 0.3 | Thermodynamically stable form.[1] |
| Form IV | Trihydrate | Complex Dehydration | - | ~11.0 (Theoretical) | Dehydrates to a mixture of anhydrous forms II and V.[1] |
| Form V | Anhydrous Polymorph | 227.62 | 113.85 | < 0.3 | Metastable form.[1] |
| Amorphous | Amorphous | - | - | - | No sharp melting endotherm.[1] |
X-Ray Powder Diffraction (PXRD) Data
PXRD is a powerful technique for distinguishing between different crystalline forms, as each form produces a unique diffraction pattern.
| Form | Type | Characteristic 2θ Peaks (°) |
| Form I | Monohydrate | 6.5, 9.8, 11.2, 12.9, 15.0, 17.5, 19.6, 21.0, 22.5, 23.8 |
| Form II | Anhydrous Polymorph | 6.2, 10.3, 12.5, 14.8, 15.5, 17.4, 18.7, 19.5, 20.7, 21.8, 23.5, 25.1 |
| Form III | Anhydrous Polymorph | 10.1, 12.8, 13.5, 14.4, 15.2, 16.0, 17.2, 18.0, 19.8, 20.3, 21.5, 22.9, 24.3 |
| Form IV | Trihydrate | 6.9, 8.0, 10.5, 13.9, 15.9, 16.5, 17.2, 19.2, 20.1, 21.1, 22.0, 23.5, 25.4 |
| Form V | Anhydrous Polymorph | 6.8, 9.7, 13.7, 15.8, 16.7, 17.7, 19.5, 20.5, 21.3, 22.3, 23.3 |
(Note: Peak positions are approximate and may vary slightly based on experimental conditions. Data compiled from multiple sources.)[10][11]
Experimental Protocols and Methodologies
Detailed and consistent experimental methodologies are crucial for the accurate characterization of polymorphic forms.
Preparation of Polymorphic Forms
The specific crystalline form of donepezil hydrochloride obtained is highly dependent on the method of preparation, particularly the choice of solvent, temperature, and crystallization rate.[1][3]
-
Polymorph II: Can be prepared by dissolving donepezil hydrochloride in ethanol and then adding an anti-solvent like diisopropyl ether.[10][12]
-
Polymorph III: Can be obtained by heating other polymorphic forms (like I or II) or by specific crystallization processes, such as dissolving donepezil in ethyl acetate followed by the addition of hydrochloric acid.[11]
-
Hydrate Form I & IV: These hydrated forms are typically prepared by crystallization from aqueous solvent systems or by exposing anhydrous forms to high relative humidity.[1][10] For instance, Form IV can be prepared by recrystallizing donepezil hydrochloride from water.[10][11]
-
Polymorph V: This form can be prepared by heating hydrate Form IV at high temperatures (e.g., ~150 °C).[1][11]
-
Amorphous Form: The amorphous form is generally prepared by rapid solvent removal techniques, such as freeze-drying (lyophilization) a solution of donepezil hydrochloride.[1][3]
Analytical Characterization Methods
-
X-Ray Powder Diffraction (PXRD):
-
Instrument: A Bragg-Brentano configuration diffractometer equipped with a vertical goniometer.
-
Radiation: Copper Kα radiation (λ = 1.5406 Å).
-
Scan Range: Typically scanned over a 2θ range from 3° to 45°.
-
Sample Preparation: A small amount (~100 mg) of the sample powder is gently pressed into a sample holder to ensure a flat surface.[3][10]
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A heat-flux DSC instrument such as a Mettler Toledo DSC822e.[1]
-
Sample Pans: Samples (3-5 mg) are accurately weighed into crimped aluminum pans.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[3][13]
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[3][13]
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer such as a Perkin Elmer TGA-7.[1]
-
Heating Rate: A standard heating rate of 10 °C/min is used.[3]
-
Temperature Range: Samples are heated from ambient temperature (e.g., 25 °C) to a temperature above all thermal events (e.g., 250 °C).[13]
-
Atmosphere: A dynamic inert nitrogen atmosphere is maintained throughout the experiment.[13]
-
-
Infrared (IR) and Raman Spectroscopy:
-
These vibrational spectroscopy techniques are used to identify differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) between polymorphs.[1] For example, the presence of water in hydrated forms can be confirmed by characteristic O-H stretching bands.[1] The spectra can serve as fingerprints for different forms.
-
Visualizing Polymorphic Relationships and Workflows
Graphical representations are invaluable for understanding the complex relationships between different solid-state forms and the workflows used to characterize them.
Caption: A flowchart illustrating the typical experimental workflow for identifying and characterizing polymorphic forms of a pharmaceutical solid like Donepezil HCl.
Caption: Logical relationships showing the preparation of various Donepezil HCl forms from the free base and their subsequent interconversions via heating or humidification.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Donepezil: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 6. koreascience.kr [koreascience.kr]
- 7. [PDF] Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Physical Forms of Donepezil Hydrochloride | Semantic Scholar [semanticscholar.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO1997046527A1 - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]
- 12. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]
- 13. Development and Characterization of Sustained-Released Donepezil Hydrochloride Solid Dispersions Using Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Pharmacological Profiling of Donepezil: A Technical Guide
Introduction
Donepezil, marketed under the brand name Aricept among others, is a cornerstone in the symptomatic treatment of mild to severe Alzheimer's disease.[1][2] Developed to address the cholinergic deficit characteristic of the disease, its early-stage pharmacological profiling was instrumental in establishing its clinical viability and favorable safety profile compared to its predecessors.[3][4] This technical guide provides an in-depth overview of the core pharmacological characteristics of Donepezil, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the key experimental methodologies employed during its initial evaluation.
Mechanism of Action
The primary therapeutic effect of Donepezil is based on the cholinergic hypothesis, which posits that a decline in cognitive function in Alzheimer's disease is partly due to a deficiency in cholinergic neurotransmission.[2][5] Donepezil is a piperidine-based, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6][7] By inhibiting AChE, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[5][8]
Selectivity
A key feature of Donepezil's pharmacological profile is its high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE).[3][4] BuChE is found predominantly in the periphery, and its inhibition is associated with a higher incidence of cholinergic side effects.[3] Donepezil has been shown to be 500 to 1200 times more selective for AChE than for BuChE, contributing to its improved tolerability profile.[9][10]
Other Potential Mechanisms
While AChE inhibition is its primary mechanism, other potential actions of Donepezil have been suggested, including the regulation of amyloid proteins, opposition of glutamate-induced excitatory transmission through the downregulation of NMDA receptors, and exerting neuroprotective effects by inhibiting various inflammatory signaling pathways.[11]
Pharmacodynamic Profile
The pharmacodynamic effect of Donepezil is directly related to its inhibition of AChE. Early studies demonstrated a clear correlation between plasma concentrations of Donepezil and the extent of red blood cell (rbc) AChE inhibition.[12] This inhibition increases in parallel with the duration of drug administration, reaching a steady state that corresponds with plasma drug concentrations.[9]
Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | IC50 Value |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[13] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo AChE Inhibition
Studies in healthy volunteers showed that single oral doses of 4.0 mg and 6.0 mg of Donepezil resulted in a maximal AChE inhibition (Emax) of approximately 33% to 35%.[12] Upon repeated administration, significant AChE inhibition is observed throughout the dosing interval, with steady-state inhibition levels of about 65.3% for a 5 mg daily dose and 77.8% for a 10 mg daily dose.[14]
Pharmacokinetic Profile
Early pharmacokinetic studies in healthy volunteers revealed that Donepezil has a linear and dose-proportional pharmacokinetic profile.[12] It is well-absorbed orally with a bioavailability of 100%.[11]
Absorption and Distribution
Following oral administration, Donepezil is slowly absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) reached in approximately 3 to 4 hours.[11] It has a large apparent volume of distribution at steady-state (11.6–16 L/kg), indicating extensive distribution into tissues.[11][14] Donepezil is highly bound to plasma proteins (approximately 96%), primarily to albumin (~75%) and alpha-1-acid glycoprotein (~21%).[11][15] The drug readily crosses the blood-brain barrier.[15]
Metabolism and Excretion
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP3A4 and, to a lesser extent, CYP2D6.[10][11] The metabolism involves O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation.[11] The parent compound has a long terminal disposition half-life of approximately 70-80 hours, which supports a convenient once-daily dosing regimen.[6][12] Steady-state concentrations are typically achieved within 15 to 21 days of continuous administration.[11][14]
Summary of Pharmacokinetic Parameters (Single and Multiple Dose Studies)
| Parameter | Value (Single 5 mg Dose) | Value (Multiple 5 mg/day Dose at Steady State) |
| Tmax (Time to Peak Concentration) | ~4.1 hours[11][12] | ~3.0 hours[14] |
| Cmax (Peak Plasma Concentration) | ~8.34 ng/mL[11] | ~34.1 ng/mL[14] |
| AUC (Area Under the Curve) | ~221.90-225.36 ng·hr/mL[11] | ~634.8 ng·hr/mL (AUC0–24)[14] |
| t½ (Elimination Half-Life) | ~81.5 hours[12] | ~72.7 hours[14] |
| Vd/F (Apparent Volume of Distribution) | ~11.8 L/kg[11] | ~11.8 L/kg[14] |
| CL/F (Apparent Plasma Clearance) | ~0.110 L/h/kg[11] | N/A |
| Protein Binding | ~96%[11] | ~95.6%[14] |
| Bioavailability | 100%[11] | N/A |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the IC50 of AChE inhibitors.[13]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
96-well microplate
-
Phosphate buffer (e.g., pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Donepezil (or other test inhibitors) at various concentrations
-
Acetylthiocholine (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) chromogen solution
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of Donepezil to create a range of concentrations for testing.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer.
-
AChE enzyme solution.
-
Varying concentrations of the inhibitor (or buffer for the control wells).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCh) and the chromogen (DTNB) to each well.[13]
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[13]
-
References
- 1. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goodrx.com [goodrx.com]
- 9. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Potential Impurities in Donepezil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of Donepezil, a key active pharmaceutical ingredient (API) for the treatment of Alzheimer's disease. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details the synthetic pathways of Donepezil, identifies known process-related and degradation impurities, outlines analytical methodologies for their detection, and provides experimental protocols.
Introduction to Donepezil and the Importance of Impurity Profiling
Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase.[1] Its synthesis, like any multi-step chemical process, is susceptible to the formation of impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[2][] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure patient safety.[1] Therefore, a thorough understanding of the potential impurity profile of Donepezil is a prerequisite for robust process development and quality control.
Synthetic Pathways of Donepezil
Several synthetic routes for Donepezil have been reported in the literature. A common and industrially scalable method involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[2][4] Variations in this route and other independent synthetic strategies exist, each with its own potential for generating a unique impurity profile.
A widely used synthetic route is depicted below:
This pathway involves an aldol condensation reaction between the indanone and piperidine moieties, followed by the reduction of the resulting exocyclic double bond to yield Donepezil. Each step in this process presents an opportunity for impurity formation.
Potential Impurities in Donepezil Synthesis
Impurities in Donepezil can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
Process-related impurities are substances that are formed during the manufacturing process. These include unreacted starting materials, intermediates, and by-products from side reactions.
| Impurity Name | IUPAC Name | Type | Potential Source |
| Impurity A (Desbenzyl Donepezil) | 5,6-Dimethoxy-2-((piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one | Intermediate | Incomplete N-benzylation or de-benzylation during synthesis.[5] |
| Impurity B (Deoxy Donepezil) | 1-Benzyl-4-((5,6-dimethoxy-1H-inden-2-yl)methyl)piperidine | By-product | Over-reduction of the indanone carbonyl group.[5] |
| Impurity C (Donepezil Dehydro Impurity) | (E)-2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Intermediate | Incomplete reduction of the intermediate.[6] |
| Impurity D (Donepezil Pyridine Dehydro Impurity) | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one | Starting Material Related | Impurity in the 1-benzyl-4-formylpiperidine starting material or a side reaction product.[7] |
| Impurity E | 2-((1-Benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Dimer | A dimer impurity formed during the synthesis process, observed at levels of 0.05-0.2%.[8][9] |
| Open Ring Impurity | 4,5-Dimethoxy-2-(2-oxo-3-(1-(phenylmethyl)-4-piperidinyl)propyl)benzoic acid | By-product | Hydrolysis of the indanone ring.[9] |
Degradation Products
Degradation products result from the chemical breakdown of Donepezil under various stress conditions such as heat, light, acid, base, and oxidation. Forced degradation studies are essential to identify these potential degradants.[]
| Degradation Product Name | Stress Condition(s) Leading to Formation |
| Donepezil N-Oxide | Oxidative stress (e.g., H₂O₂)[10] |
| DP1, DP2, DP3 | Acidic conditions (e.g., 2M HCl at 70°C or 0.1M HCl at room temperature). These are more polar than Donepezil.[] |
| DP4, DP5 | Stronger acidic conditions (e.g., 2M HCl at 70°C). These are less polar than Donepezil.[] |
| DP6, DP7, DP8 | Alkaline conditions (e.g., 2M NaOH at 70°C or 0.1M NaOH at room temperature). Donepezil shows lower stability in alkaline conditions.[] |
The formation of these impurities is a critical consideration for the stability and shelf-life of the drug product.
Experimental Protocols
Synthesis of Donepezil Hydrochloride (Illustrative)
This protocol is a generalized representation based on published methods.[4]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Sodium hydroxide
-
Methanol
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Hydrochloric acid
Procedure:
-
Condensation: To a stirred solution of 5,6-dimethoxy-1-indanone in methanol, add sodium hydroxide flakes followed by 1-benzyl-4-formylpiperidine. Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Once the reaction is complete, filter the solid formed, wash with a dilute acetic acid solution and then with methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one.
-
Reduction: Suspend the intermediate in a suitable solvent (e.g., methanol) and add 10% Pd/C catalyst. Hydrogenate the mixture under hydrogen pressure until the reaction is complete (monitored by TLC or HPLC).
-
Formation of Hydrochloride Salt: After completion of the reduction, filter the catalyst. To the filtrate, add a methanolic solution of hydrochloric acid to precipitate Donepezil hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Analytical Method for Impurity Profiling by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the detection and quantification of Donepezil and its impurities.[11]
Chromatographic Conditions (Example):
-
Column: Inertsil C8 (150mm x 4.6mm, 3µm) or equivalent.[11]
-
Mobile Phase A: 0.1M phosphate buffer (pH 2.8) : methanol (90:10 v/v).[11]
-
Mobile Phase B: 0.1M phosphate buffer (pH 2.8) : acetonitrile : methanol (20:20:60 v/v/v).[11]
-
Gradient Program: A time-based gradient elution should be optimized to achieve separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 215 nm.[11]
-
Column Temperature: Ambient or controlled (e.g., 35°C).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Donepezil reference standard and individual impurity standards in a suitable diluent (e.g., methanol or mobile phase).
-
Sample Solution: Accurately weigh and dissolve the Donepezil API sample in the diluent to a known concentration.
Forced Degradation Study Protocol:
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[]
-
Acid Hydrolysis: Treat the drug substance with 0.1M HCl at room temperature for a specified period (e.g., 7 days) or with 2M HCl at 70°C for a shorter duration.[]
-
Base Hydrolysis: Treat the drug substance with 0.1M NaOH at room temperature for a specified period (e.g., 7 days) or with 2M NaOH at 70°C for a shorter duration.[] Donepezil is generally less stable in alkaline conditions.[]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 85°C for 7 days).[]
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH guidelines.
After exposure to the stress conditions, the samples are diluted and analyzed by the developed HPLC method to identify and quantify any degradation products formed.
Visualization of Impurity Formation Pathways
The following diagrams illustrate the logical relationships in the formation of key impurities.
References
- 1. scienceopen.com [scienceopen.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 4. scispace.com [scispace.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Donepezil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Donepezil's Core Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily exerting its therapeutic effects through the inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth exploration of the molecular interactions, kinetic properties, and cellular consequences of donepezil's mechanism of action. By reversibly binding to and inhibiting AChE, donepezil increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive processes. This document details the dual binding nature of donepezil, its selectivity for AChE over butyrylcholinesterase (BuChE), and the downstream signaling pathways it modulates. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for assessing acetylcholinesterase inhibition.
Introduction: The Cholinergic Hypothesis and the Role of Donepezil
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating its action.[1][2] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic function.[1][3] Donepezil, a piperidine derivative, is a centrally acting, reversible inhibitor of AChE that has been approved for the treatment of mild, moderate, and severe dementia associated with Alzheimer's disease.[3]
Molecular Mechanism of Acetylcholinesterase Inhibition
Donepezil's inhibitory action on AChE is multifaceted, involving a unique binding mode that spans different regions of the enzyme. It is characterized as a reversible, mixed competitive and non-competitive inhibitor.[2][4]
Dual Binding Site Interaction
Crystal structure and molecular modeling studies have revealed that donepezil binds within the active site gorge of AChE, extending from the catalytic anionic site (CAS) at the base to the peripheral anionic site (PAS) at the entrance.[4][5] This dual binding capability is a key feature of its mechanism.[4]
-
Catalytic Anionic Site (CAS): The benzyl moiety of donepezil interacts with the CAS through π-π stacking interactions with key aromatic residues such as Trp86 and His447.[6] This interaction interferes with the binding of the natural substrate, acetylcholine, contributing to the competitive component of its inhibition.
-
Peripheral Anionic Site (PAS): The indanone moiety of donepezil binds to the PAS, forming aromatic π-π stacking interactions with residues like Trp286 and Tyr341.[6] The PAS is implicated in the allosteric modulation of AChE activity and in the pathological aggregation of amyloid-beta peptides. By binding to the PAS, donepezil can non-competitively inhibit the enzyme and potentially interfere with amyloidogenesis.[4]
Donepezil does not form direct hydrogen bonds with the catalytic triad (Ser203, His447, Glu334) of AChE but rather relies on aromatic stacking and solvent-mediated interactions for its tight binding.[5]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil - Proteopedia, life in 3D [proteopedia.org]
- 6. researchgate.net [researchgate.net]
A Deep Dive into Donepezil's Impact on Cholinergic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research into the effects of Donepezil on cholinergic transmission. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative data, and experimental methodologies associated with this widely used acetylcholinesterase inhibitor.
Core Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil's primary mechanism of action is the reversible, non-competitive inhibition of the enzyme acetylcholinesterase (AChE).[1][2] By binding to AChE, Donepezil prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to an increase in its concentration in the synaptic cleft and at neuroeffector junctions.[2] This enhancement of cholinergic neurotransmission is the principal means by which Donepezil alleviates cognitive and behavioral symptoms associated with conditions like Alzheimer's disease.[2][3][4]
Quantitative Analysis of Acetylcholinesterase Inhibition
The inhibitory potency of Donepezil on AChE has been quantified across various preclinical and clinical studies. The following tables summarize key in vitro and in vivo findings.
Table 1: In Vitro Inhibition of Acetylcholinesterase (AChE) by Donepezil
| Enzyme Source | IC50 (nM) | Reference |
| Human AChE | 11.6 | [5] |
| Human AChE | 6.7 | [6] |
| Human AChE | 11 | [7] |
| Bovine AChE | 8.12 | [5] |
| Rat Brain AChE | 6.7 | [6] |
Table 2: In Vivo Inhibition of Acetylcholinesterase (AChE) by Donepezil in Humans
| Method | Brain Region | Dose | % Inhibition | Reference |
| PET | Cerebral Cortex | 3-5 mg/day | 39% | [8][9] |
| PET | Cerebral Cortex | 5 mg/day | ~27% | [9] |
| PET | Temporal, Parietal, Frontal Cortex | 12 weeks | 19.1% | [10] |
| PET | Anterior Cingulate Cortex | 12 weeks | 24.2% | [10] |
| CSF Analysis | - | 5 mg/day | 30-40% | [11] |
| CSF Analysis | - | 10 mg/day | 45-55% | [11] |
Effects on Acetylcholine Levels
The inhibition of AChE by Donepezil directly leads to an increase in extracellular acetylcholine levels in various brain regions. In vivo microdialysis is a key experimental technique used to measure these changes.
Quantitative Data from In Vivo Microdialysis Studies
The table below presents data on the impact of Donepezil on acetylcholine levels in the rat brain.
Table 3: Effect of Donepezil on Extracellular Acetylcholine Levels in Rat Brain
| Brain Region | Donepezil Dose/Concentration | Fold Increase in ACh | Reference |
| Hippocampus | 2.5 mg/kg, p.o. | Significant Increase | [12] |
| Hippocampus (in AChE-/- mice) | 1 µM (infusion) | No effect | [13] |
| Hippocampus (in wild-type mice) | 1 µM (infusion) | > 2-fold | [13] |
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Beyond its primary role as an AChE inhibitor, Donepezil has been shown to directly modulate the function of nicotinic acetylcholine receptors (nAChRs).[1][14] This allosteric modulation is independent of its action on AChE and may contribute to its therapeutic effects.[1][14]
Electrophysiological and Binding Assay Data
Studies utilizing patch-clamp electrophysiology and radioligand binding assays have elucidated the nature of Donepezil's interaction with nAChRs.
Table 4: Effects of Donepezil on Nicotinic Acetylcholine Receptors (nAChRs)
| Experimental Model | Receptor Subtype | Effect | Donepezil Concentration | Reference |
| Dopaminergic neurons (substantia nigra) | nAChRs | Reversible depression of nicotine-induced currents | 10-100 µM | [1][14] |
| Rat Cortex (in vivo) | non-α7 nAChRs ([3H]-EPI binding) | Increased binding (126-127% of control) | 1.4-4.8 µmoles/kg/day | [15] |
| Rat Cortex (in vivo) | α7 nAChRs ([3H]-MLA binding) | Increased binding (114-124% of control) | 1.4-4.8 µmoles/kg/day | [15] |
| Rat Hippocampus (in vivo) | non-α7 nAChRs ([3H]-EPI binding) | Increased binding (125-135% of control) | 1.4-4.8 µmoles/kg/day | [15] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental methodologies provide a clearer understanding of Donepezil's effects and the techniques used to study them.
References
- 1. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Donepezil: MedlinePlus Drug Information [medlineplus.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of donepezil on brain acetylcholinesterase activity in patients with AD measured by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in the activity and protein levels of CSF acetylcholinesterases in relation to cognitive function of patients with mild Alzheimer's disease following chronic donepezil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: RP-HPLC Method for Estimation of Donepezil Hydrochloride in Tablets
Introduction
Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical dosage forms. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Donepezil hydrochloride in tablets. The method is simple, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.[3][4][5]
Principle
The method utilizes RP-HPLC with UV detection to separate and quantify Donepezil hydrochloride from excipients commonly found in tablet formulations. The separation is achieved on a C18 stationary phase with a suitable mobile phase, and the analyte is detected by its UV absorbance.
Experimental Protocols
Apparatus and Chromatographic System
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][6] Other C18 columns with different dimensions may also be suitable.[1][7]
-
Data Acquisition: Chromatography data station for data collection and processing.
Reagents and Chemicals
-
Donepezil Hydrochloride: Reference Standard of known purity.
-
Methanol: HPLC grade.[3]
-
Acetonitrile: HPLC grade.[7]
-
Water: HPLC grade or purified water.
-
Phosphate Buffer: Prepared from potassium dihydrogen phosphate or other suitable phosphate salts.[3][8]
Preparation of Solutions
-
Mobile Phase Preparation: A variety of mobile phases have been successfully used. Two examples are provided below:
-
Method 1: A mixture of 0.01M phosphate buffer, methanol, and acetonitrile in the ratio of 50:30:20 (v/v/v). The pH is adjusted to 2.7 with phosphoric acid.[7]
-
Method 2: A mixture of methanol, 0.02M phosphate buffer, and triethylamine in the ratio of 60:40:0.5 (v/v/v). The pH is adjusted to 7.5 with phosphoric acid.[3]
The prepared mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3][7]
-
-
Standard Stock Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh about 10 mg of Donepezil hydrochloride reference standard.[7]
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 5-10 minutes to dissolve the standard completely.[7]
-
Make up the volume to 100 mL with the mobile phase and mix well.[7]
-
-
Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 0.125 - 16 µg/mL or 50 - 150 µg/mL).[3][7]
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to get a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Donepezil hydrochloride (e.g., 10 mg).[7]
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add a significant volume of the mobile phase (e.g., 70 mL) and sonicate for an adequate time (e.g., 30 minutes) to ensure complete extraction of the drug.[7]
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.[7]
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions. These may need to be optimized depending on the specific column and equipment used.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Agilent Eclipse Plus, 150 x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Phosphate Buffer (0.01M) : Methanol : Acetonitrile (50:30:20, v/v), pH 2.7[7] | Methanol : 0.02M Phosphate Buffer : Triethylamine (60:40:0.5, v/v), pH 7.5[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 268 nm[7][9] | Not specified, but 230 nm and 271 nm have also been used.[4][10] |
| Injection Volume | 20 µL to 80 µL[3][7] | 20 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[8] | Ambient |
| Retention Time | Approximately 5.6 min[7][9] | Approximately 7.05 min[7] |
System Suitability
Before starting the analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability is evaluated by injecting the standard solution multiple times. The parameters should meet the acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000[7] |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation
The analytical method should be validated according to ICH guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[3][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[3][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[3][7]
-
Repeatability (Intra-day precision)
-
Intermediate Precision (Inter-day precision)
-
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Method Validation Parameters from Literature
| Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 0.125 - 16 µg/mL[7] | 50 - 150 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[7] | 0.9970[3] |
| Accuracy (% Recovery) | 98.17% to 101.99% | 100.24% to 100.53%[3] |
| Intra-day Precision (%RSD) | 0.24% to 1.83%[7] | < 2% |
| Inter-day Precision (%RSD) | 0.11% to 1.90%[7] | < 2% |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.125 µg/mL[7] | Not specified |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Donepezil HCl estimation.
Sample Preparation from Tablets
Caption: Protocol for preparing tablet samples.
References
- 1. iajps.com [iajps.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. jocpr.com [jocpr.com]
- 4. scispace.com [scispace.com]
- 5. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development and validation of RP- HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms | Semantic Scholar [semanticscholar.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ajpamc.com [ajpamc.com]
- 9. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarmps.org [ijarmps.org]
LC-MS/MS for quantitative determination of Donepezil in plasma
An LC-MS/MS based bioanalytical method was developed and validated for the quantification of Donepezil in plasma. This application note provides a detailed protocol for the procedure, from sample preparation to data acquisition and analysis.
Principle
This method quantitatively measures Donepezil in plasma using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. The procedure involves the extraction of Donepezil and an internal standard (IS) from the plasma matrix, followed by chromatographic separation on a C18 reverse-phase column, and subsequent detection by a triple quadrupole mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion mode, which ensures high selectivity and sensitivity.[1][2][3]
Materials and Reagents
-
Analytes: Donepezil Hydrochloride (Standard), Donepezil-D4 (Internal Standard)[4]
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, n-Hexane, Methyl tert-butyl ether (MTBE)[2][3][4][5]
-
Reagents: Formic acid, Ammonium Acetate, Ammonium Formate[3][6][7]
-
Plasma: Drug-free pooled human or rat plasma with K2EDTA or sodium heparin as an anticoagulant.[4][5]
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system, such as a Shimadzu Nexera UPLC system or Waters ACQUITY UPLC.[3][4]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Sciex TQ 6500 or a Waters Xevo TQ-MS.[4][7]
-
Analytical Column: A reverse-phase C18 column, for example, a Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or a Phenomenex Luna Omega Polar C18 (2.1x100 mm, 3 μm).[3][4]
-
Data System: Software for instrument control and data processing, like Shimadzu Lab Solutions or Analyst software.[3][7]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Donepezil and the internal standard (e.g., Donepezil-D4) by dissolving the accurately weighed compounds in a suitable solvent like 50% methanol or pure methanol to achieve a final concentration of 1 mg/mL.[3][4] Store these solutions at -80°C.[3]
-
Working Solutions: Prepare intermediate working solutions for both Donepezil (for CS and QC) and the IS by serially diluting the stock solutions with 50% methanol or acetonitrile.[4]
-
Calibration Standards (CS): Prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50 ng/mL) by spiking the appropriate working solutions into drug-free plasma (e.g., 10 µL of working solution into 90 µL of plasma).[4]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 3.5, and 40 ng/mL) in the same manner as the calibration standards.
Sample Preparation
Two common and effective methods for plasma sample preparation are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).
Protocol 4.2.1: Liquid-Liquid Extraction (LLE)
This method is highly effective at removing interfering matrix components.[2][3]
-
Pipette 100 µL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Donepezil-D4 at 10 µg/mL) and vortex briefly.
-
Add 500 µL of extraction solvent (e.g., a mixture of hexane and ethyl acetate (70:30 v/v) or pure methyl tert-butyl ether).[2][4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 13,200 rpm or 1,240 x g) for 5 minutes to separate the layers.[2][4]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 45°C.[2][4]
-
Reconstitute the dried residue in 150 µL of the mobile phase.[4]
-
Centrifuge the reconstituted sample, and inject a small volume (e.g., 3-5 µL) of the supernatant into the LC-MS/MS system.[4][5]
Protocol 4.2.2: Protein Precipitation (PP)
This is a simpler and faster, albeit potentially less clean, extraction method.[5]
-
Pipette 200 µL of the plasma sample into a 96-well plate or microcentrifuge tube.[5]
-
Add 50 µL of the internal standard working solution.[5]
-
Add 500 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[5][7]
-
Vortex the mixture thoroughly.
-
Centrifuge at 3,500 g for 5 minutes at 10°C.[5]
-
Transfer a portion of the supernatant to another plate or vials.[5]
-
If necessary, dilute the supernatant with water (e.g., 200 µL supernatant with 400 µL water) before injection.[5]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]
LC-MS/MS Method Parameters
The following tables summarize typical parameters used in the analysis of Donepezil.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| LC System | UPLC | UPLC | LC |
| Column | Thermo Hypersil Gold C18 (150x2.1mm, 1.9µm)[4] | Phenomenex Luna Omega Polar C18 (100x2.1mm, 3µm)[3] | C18 Column |
| Mobile Phase A | 5% acetic acid in 20mM ammonium acetate[4] | 0.1% formic acid in water[3] | 5mM Ammonium formate (pH 5.0)[6] |
| Mobile Phase B | 100% Acetonitrile[4] | 0.1% formic acid in acetonitrile[3] | Acetonitrile[6] |
| Elution Mode | Isocratic (60:40 v/v)[4] | Gradient[3] | Isocratic (30:70 v/v)[6] |
| Flow Rate | 0.3 mL/min[4] | 0.25 mL/min[3] | 0.6 mL/min[6] |
| Run Time | 3 min[4] | Not specified | Not specified |
| MS System | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI Positive[2][3][7] | ESI Positive[2][3][7] | ESI Positive[2][3][7] |
| MRM Transition | Donepezil: 380 -> 91[2][5][8][9] | Donepezil: 380.2 -> 91.2[2][3] | Donepezil: 380 -> 91[2][5][8][9] |
| MRM Transition | Donepezil-D4: Not specified | Icopezil (IS): 376.3 -> 91.2[3] | 6-O-desmethyl donepezil: Not specified |
| Collision Energy | Not specified | -39 V[2][3] | Not specified |
Method Validation Summary
The described methods have been validated according to regulatory guidelines (e.g., FDA), demonstrating their reliability for bioanalytical applications.[2][4][10]
Table 2: Summary of Method Validation Data
| Parameter | Result Range | References |
|---|---|---|
| Linearity Range | 0.09 - 1000 ng/mL | [2][4][5][6][10] |
| Correlation Coeff. (r²) | > 0.99 | [4][6] |
| LLOQ | 0.09 - 0.5 ng/mL | [2][6][10] |
| Intra-day Precision (%CV) | < 13.9% | [4][8][9][10] |
| Inter-day Precision (%CV) | < 10.2% | [4][8][9] |
| Intra-day Accuracy (%) | 96.0% - 110.0% | [4][8][9][10] |
| Inter-day Accuracy (%) | 98.0% - 104.7% |[4][8][9] |
Table 3: Comparison of Sample Preparation Techniques
| Technique | Extraction Solvent(s) | Key Advantages | Key Disadvantages | Typical Recovery |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Hexane/Ethyl Acetate, MTBE[2][4][6] | High cleanup efficiency, reduced matrix effects.[1][2] | More time-consuming, requires solvent evaporation. | 98.5% - 106.8%[2][10] |
| Protein Precipitation (PP) | Acetonitrile, Methanol[5][7] | Fast, simple, high-throughput.[5] | Less clean extract, potential for ion suppression.[2][3] | Not always reported, focus is on matrix effect. |
Workflow Diagram
The overall workflow for the quantitative determination of Donepezil in plasma is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis of Donepezil in plasma.
Conclusion
The LC-MS/MS methods described provide a robust, sensitive, and selective approach for the quantitative determination of Donepezil in plasma. Both Liquid-Liquid Extraction and Protein Precipitation can be successfully employed for sample preparation, with the choice depending on the required throughput and cleanup efficiency. These validated methods are well-suited for pharmacokinetic studies and therapeutic drug monitoring in research and clinical settings.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Development and Validation of a Stability-Indicating HPLC Method for Donepezil
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, approved for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2][3] A stability-indicating analytical method is crucial for the determination of the drug substance in the presence of its degradation products, which is a key requirement for ensuring the safety and efficacy of pharmaceutical formulations. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Donepezil, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Signaling Pathway of Donepezil
Donepezil hydrochloride functions by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is believed to be responsible for the symptomatic improvement observed in Alzheimer's patients.[6]
Caption: Mechanism of Action of Donepezil.
Experimental Protocols
Materials and Reagents
-
Donepezil Hydrochloride (API)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate Buffer
-
Triethylamine
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Chromatographic Conditions
A variety of HPLC conditions have been reported for the analysis of Donepezil. A typical example is provided below.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.02 M Phosphate Buffer: Triethylamine (50:50:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Note: The mobile phase composition and pH may need to be optimized for specific columns and systems to achieve optimal separation.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Donepezil hydrochloride in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Sample Solution: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of Donepezil, dissolve it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a final concentration within the linear range of the method.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[8][9]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C) for a specified period. Dissolve the sample in the mobile phase before injection.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified period.
Caption: Forced Degradation Workflow.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the complete separation of the Donepezil peak from any degradation product peaks in the chromatograms from the forced degradation studies.[3][8]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of Donepezil working standard solutions over a specified range (e.g., 25-2500 ng/mL or 50-150 µg/mL).[10] Inject each solution in triplicate and plot the mean peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol: Spike a placebo or a known concentration of the sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each sample in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
Acceptance Criteria: The %RSD should not be more than 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of Donepezil |
| 0.1 N HCl (Reflux) | 48 h | ~8% |
| 0.1 N NaOH (Reflux) | 48 h | ~14% |
| 3% H₂O₂ (RT) | 48 h | ~23% |
| Thermal (60°C) | 10 days | ~60% |
| Photolytic (UV) | 10 days | ~2% |
| Data is a representative summary from literature and may vary based on specific experimental conditions.[10] |
Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 25 - 2500 ng/mL | - |
| Correlation Coefficient (r²) | 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | 10 ng/mL | - |
| LOQ | 25 ng/mL | - |
| Data is a representative summary from literature and may vary based on specific experimental conditions.[10] |
Logical Relationship of Validation Parameters
Caption: Method Development and Validation Lifecycle.
Conclusion
The described HPLC method is simple, accurate, precise, and stability-indicating for the determination of Donepezil in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis. The forced degradation studies confirmed the specificity of the method, as Donepezil was well-resolved from its degradation products. This application note provides a comprehensive protocol for the development and validation of a stability-indicating HPLC method for Donepezil, which can be readily implemented in a quality control laboratory.
References
- 1. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 5. hmrlabs.com [hmrlabs.com]
- 6. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. scispace.com [scispace.com]
- 10. chalcogen.ro [chalcogen.ro]
Application Note: Chiral Separation of Donepezil Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Donepezil enantiomers. Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is administered as a racemate, and the enantiomers have been shown to exhibit different pharmacological activities. Therefore, a reliable method for their separation and quantification is crucial for pharmaceutical quality control and pharmacokinetic studies. This document provides comprehensive protocols for the enantioselective analysis of Donepezil using polysaccharide-based chiral stationary phases, enabling baseline resolution and accurate quantification. The methods described are suitable for researchers, scientists, and drug development professionals.
Introduction
Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease. It possesses a single chiral center, and thus exists as two enantiomers, (S)-(+)-Donepezil and (R)-(-)-Donepezil. Although marketed as a racemic mixture, studies have indicated that the enantiomers may have different inhibitory effects on acetylcholinesterase[1][2]. The United States Food and Drug Administration (FDA) guidelines emphasize the importance of characterizing the individual enantiomers of a chiral drug[3]. This necessitates the development of stereoselective analytical methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers[3][4]. This application note presents validated HPLC methods for the successful chiral separation of Donepezil enantiomers.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of Donepezil enantiomers by HPLC.
References
Application of Synchronous Spectrofluorimetry for the Quantification of Donepezil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil Hydrochloride (DH), a reversible inhibitor of the enzyme acetylcholinesterase, is a key therapeutic agent in the management of Alzheimer's disease.[1] Accurate and sensitive quantification of Donepezil in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Synchronous spectrofluorimetry offers a simple, rapid, and sensitive alternative to more complex chromatographic methods for the determination of Donepezil.[1][2][3] This application note details a validated synchronous spectrofluorimetric method for the quantification of Donepezil, particularly in human plasma.
The principle of synchronous fluorescence spectroscopy involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference (Δλ). This technique simplifies the conventional fluorescence spectrum, reduces spectral bandwidth, and can minimize background interference, thereby enhancing the selectivity and sensitivity of the analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the synchronous spectrofluorimetric method for Donepezil quantification.
Table 1: Method Validation Parameters for Donepezil Quantification in Human Plasma [1][2][3]
| Parameter | Value |
| Linearity Range | 50 - 105 ng/mL |
| Correlation Coefficient (R²) | 0.9965 |
| Percentage Recovery | 75% - 85% |
| Analysis Wavelength | 389 nm |
| Constant Wavelength Difference (Δλ) | 65 nm |
Table 2: Linearity and Calibration Data [2]
| Concentration (µg/mL) | Mean Fluorescence Intensity | Standard Deviation (SD) | % Relative Standard Deviation (%RSD) |
| 5 | 14.20 | 1.21 | 8.52 |
| 25 | 20.06 | 1.37 | 6.87 |
| 45 | 26.56 | - | - |
| 65 | - | - | - |
| 85 | - | - | - |
| 105 | - | - | - |
Note: Dashes indicate data not provided in the source material.
Table 3: Alternative First Derivative Synchronous Fluorescence Spectroscopic Method Parameters [4][5]
| Parameter | Value |
| Linearity Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 2.65 ng/mL |
| Limit of Quantitation (LOQ) | 8.05 ng/mL |
| Constant Wavelength Difference (Δλ) | 120 nm |
| Measurement Wavelength | 279 nm |
Experimental Protocols
This section provides a detailed methodology for the quantification of Donepezil in human plasma using synchronous spectrofluorimetry.
Materials and Reagents
-
Donepezil Hydrochloride (DH) reference standard
-
Human plasma
-
Trichloroacetic acid (TCA), 5% solution
-
Isopropyl alcohol (IPA)
-
n-Hexane
-
Sodium hydroxide (NaOH), 0.1 N
-
Boric acid
-
Potassium chloride
-
Double distilled water
-
Whatman filter paper No. 42[1]
Equipment
-
Spectrofluorometer with synchronous scanning capability
-
Centrifuge
-
Microcentrifuge tubes (2 mL)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Pipettes
-
Sonicator
-
pH meter
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Donepezil HCl and transfer it to a 25 mL volumetric flask. Dissolve in 10 mL of double distilled water, sonicate for 10 minutes, and make up the volume to the mark with double distilled water.[1]
-
Working Standard Stock Solution (100 µg/mL): Transfer 5 mL of the standard stock solution to a 50 mL volumetric flask and dilute to the mark with double distilled water.[1]
Sample Preparation from Human Plasma
-
Spiking: Take 500 µL of human plasma in a 2 mL microcentrifuge tube and spike it with 50 µL of the appropriate drug solution.[1]
-
Protein Precipitation: Add 500 µL of 5% TCA solution to the spiked plasma. Centrifuge for 3 minutes at 5000 rpm.[1]
-
Supernatant Transfer: Transfer the supernatant to another 2 mL microcentrifuge tube.[1]
-
Alkalinization: Add 100 µL of 0.1 N NaOH solution to make the supernatant alkaline.[1]
-
Liquid-Liquid Extraction:
-
Drying and Reconstitution:
Spectrofluorimetric Analysis
-
Instrument Settings:
-
Set the spectrofluorometer to synchronous scan mode.
-
Set the constant wavelength difference (Δλ) to 65 nm (for medium sensitivity).[1]
-
-
Wavelength Scan: Scan the prepared sample solution from 220 nm to 680 nm.[1]
-
Measurement: Measure the fluorescence intensity at the selected wavelength of 389 nm.[1]
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of Donepezil (e.g., 5, 25, 45, 65, 85, and 105 µg/mL) and processing them as described above. Plot the fluorescence intensity versus the concentration to obtain the calibration curve.[1]
Experimental Workflow
Caption: Workflow for Donepezil quantification in human plasma.
Logical Relationship of Method Development
Caption: Logical steps in developing the analytical method.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A green micelle-enhanced first derivative synchronous fluorescence approach for determination of donepezil HCl and trazodone HCl in their pure state, pharmaceutical dosage form and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Measuring Donepezil in Rat Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is the primary mechanism for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[1] This mechanism of action is central to its use in the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[1][2] In vivo microdialysis is a powerful technique to measure the extracellular levels of Donepezil and its effect on neurotransmitter concentrations directly in the brain of freely moving animals, providing crucial pharmacokinetic and pharmacodynamic data.[3][4]
This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to measure Donepezil concentrations in the rat brain.
Mechanism of Action of Donepezil
Donepezil's primary action is the reversible inhibition of acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling at both nicotinic and muscarinic receptors.[5][6] Beyond its primary mechanism, evidence suggests that Donepezil may also exert its effects through other pathways, including the modulation of the PI3K/Akt and MAPK signaling pathways, which are involved in neuronal survival and neuroprotection.[7]
Experimental Protocols
This section outlines the key experimental protocols for in vivo microdialysis to measure Donepezil in the rat brain.
Animal Preparation and Stereotaxic Surgery
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus or prefrontal cortex). The coordinates for probe implantation should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Slowly lower the microdialysis guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least 24-48 hours before the microdialysis experiment. House the rats individually to prevent damage to the implant.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF). A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The solution should be filtered and degassed before use.
-
Flow Rate: Set the perfusion flow rate to 1-2 µL/min using a microinfusion pump. Slower flow rates generally result in higher recovery of the analyte.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into small collection vials, often cooled to 4°C to prevent degradation of analytes.
-
Drug Administration: Administer Donepezil via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).
-
Sample Handling: Store the collected microdialysate samples at -80°C until analysis.
Determination of In Vivo Probe Recovery
Accurate quantification of extracellular Donepezil concentrations requires the determination of the in vivo recovery of the microdialysis probe. The retrodialysis method is a commonly used technique for this purpose.
-
Principle: A known concentration of the analyte (Donepezil) is added to the perfusion solution (perfusate). The rate of loss of the analyte from the perfusate as it passes through the probe is measured. The assumption is that the rate of loss is equal to the rate of recovery.
-
Procedure:
-
Prepare a standard solution of Donepezil in aCSF at a known concentration (C_perfusate).
-
Perfuse the microdialysis probe with this solution at the same flow rate used in the experiment.
-
Collect the dialysate (C_dialysate) after it has passed through the probe.
-
Measure the concentration of Donepezil in both the perfusate and the dialysate.
-
Calculate the in vivo recovery using the following formula: Recovery (%) = [(C_perfusate - C_dialysate) / C_perfusate] x 100
-
-
This calibration should be performed for each probe, as recovery can vary.
Analytical Method: HPLC with Fluorescence Detection
A sensitive and reliable method for the quantification of Donepezil in brain microdialysate is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
| Parameter | Value |
| Column | C18 or C30 column |
| Mobile Phase | Isocratic mixture of water, acetonitrile, and methanol (e.g., 80:17:3, v/v/v) containing 0.01% acetic acid |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 20-50 µL |
| Fluorescence Detection | Excitation: 325 nm, Emission: 390 nm |
| Internal Standard | (±)-2-[(1-benzyl-piperidine-4-yl)ethyl]-5,6-dimethoxyindan-1-one hydrochloride can be used. |
Data Presentation
The quantitative data obtained from in vivo microdialysis experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Pharmacokinetic Parameters of Donepezil in Rat Brain Microdialysate
| Parameter | Dose 1 (e.g., 1 mg/kg, i.p.) | Dose 2 (e.g., 5 mg/kg, i.p.) |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (min) | Insert Value | Insert Value |
| AUC (ng*min/mL) | Insert Value | Insert Value |
| t½ (min) | Insert Value | Insert Value |
Table 2: Analytical Method Validation Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | Insert Range |
| Limit of Detection (LOD) (ng/mL) | Insert Value |
| Limit of Quantification (LOQ) (ng/mL) | Insert Value |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%) | 85-115% |
Table 3: In Vivo Microdialysis Experimental Parameters
| Parameter | Value |
| Animal Model | Male Wistar Rat (250-300g) |
| Target Brain Region | Hippocampus / Prefrontal Cortex |
| Probe Membrane Length | 2-4 mm |
| Probe Membrane Cut-off | 10-20 kDa |
| Perfusion Flow Rate | 1.0 µL/min |
| Sample Collection Interval | 20 min |
| In Vivo Recovery (%) | To be determined experimentally |
Conclusion
This document provides a comprehensive guide for the application of in vivo microdialysis to measure Donepezil concentrations in the rat brain. By following these detailed protocols, researchers can obtain reliable and reproducible data to better understand the pharmacokinetics and pharmacodynamics of Donepezil in the central nervous system. The provided templates for data presentation and the visualization of the experimental workflow and signaling pathway aim to facilitate the design and execution of these studies. Accurate determination of in vivo probe recovery is critical for the quantitative interpretation of the results.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Donepezil dose-dependently inhibits acetylcholinesterase activity in various areas and in the presynaptic cholinergic and the postsynaptic cholinoceptive enzyme-positive structures in the human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. KEGG PATHWAY: map04725 [genome.jp]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Donepezil Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize analogues of Donepezil, a cornerstone therapeutic for Alzheimer's disease. The following sections detail methodologies for evaluating key pharmacological attributes, including acetylcholinesterase (AChE) inhibition, neuroprotection, and cytotoxicity.
Introduction to Donepezil and Analogue Screening
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing acetylcholine levels in the brain, Donepezil helps to alleviate some of the cognitive symptoms of Alzheimer's disease.[1] The development of Donepezil analogues aims to improve upon its therapeutic profile by enhancing potency, selectivity, and neuroprotective effects, while minimizing side effects. Cell-based assays are indispensable tools in the early stages of this drug discovery process, providing a biologically relevant context to assess the efficacy and safety of novel compounds.[2]
Key Cell-Based Assays
A comprehensive screening cascade for Donepezil analogues should include assays that evaluate the primary mechanism of action (AChE inhibition), as well as broader neuroprotective and potential cytotoxic effects. Commonly used and well-characterized neuronal cell lines for this purpose include the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line.[3][4][5]
Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the ability of test compounds to inhibit AChE activity directly in a cellular context. The human neuroblastoma cell line SH-SY5Y is a suitable model as it endogenously expresses AChE.[6] The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[7][8]
Neuroprotection Assays
Neuroprotection assays are crucial for identifying compounds that can protect neurons from the various insults characteristic of Alzheimer's disease pathology. These assays typically involve inducing cellular stress and then measuring the protective effect of the Donepezil analogues.
-
Amyloid-β (Aβ) Induced Toxicity Model: Aβ peptides, particularly Aβ(1-42) and Aβ(25-35), are known to be neurotoxic and are a hallmark of Alzheimer's disease.[5][9] Donepezil has been shown to protect against Aβ-induced toxicity.[10][11]
-
Oxidative Stress Model: Oxidative stress is another key factor in neurodegeneration. Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in neuronal cell lines.[12][13]
-
Glutamate Excitotoxicity Model: Excessive stimulation by the neurotransmitter glutamate can lead to neuronal cell death, a process known as excitotoxicity.[10][14] Donepezil has demonstrated protective effects against glutamate-induced excitotoxicity.[10][14]
Cytotoxicity Assays
It is essential to assess the potential toxicity of any new drug candidate. The following assays are commonly used to determine the effect of Donepezil analogues on cell viability.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.[9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for Donepezil and select analogues from published studies. Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Target | IC50 Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | [7] |
| Analogue 3j | Acetylcholinesterase (AChE) | 0.498 ± 0.02 µM | [16] |
| Analogue 4 | human Acetylcholinesterase (hAChE) | 4.11 nM | [17] |
| AChE-IN-64 | Acetylcholinesterase (AChE) | 36.9 µM | [7] |
Table 2: Neuroprotective and Cytotoxic Concentrations
| Compound | Assay | Cell Line | Concentration Range | Effect | Reference |
| Donepezil | Neuroprotection (against Oxygen-Glucose Deprivation) | Rat Primary Cortical Neurons | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [10] |
| Donepezil | Neuroprotection (against NMDA excitotoxicity) | Rat Primary Cortical Neurons | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [10] |
| Donepezil | Neuroprotection (against Aβ toxicity) | Rat Primary Septal Neurons | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release | [10][11] |
| Donepezil | Cytotoxicity | PC12 cells | 1–50 µM | Not specified | [18] |
| Donepezil Analogues (6-9) | Cytotoxicity | SH-SY5Y cells | 2.5 µM to 50 µM | Assessed by MTT assay | [19] |
Experimental Protocols
Cell Culture
-
SH-SY5Y Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.[12]
-
PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, treat with 50-100 ng/mL nerve growth factor (NGF).[4][20]
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Cell-Based)
This protocol is adapted for a 96-well plate format using SH-SY5Y cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the Donepezil analogues. Remove the culture medium and add the compound dilutions to the respective wells. Include a positive control (Donepezil) and a negative control (vehicle).
-
Incubation: Incubate the plate for a predetermined time (e.g., 1 hour).
-
Assay:
-
Prepare the assay buffer (e.g., phosphate buffer, pH 8.0).[7]
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine (ATCh) to the assay buffer to create the reaction mixture.[7]
-
Lyse the cells and add the cell lysate to a new 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
Neuroprotection Assay Protocol (Aβ-Induced Toxicity)
This protocol uses the MTT assay to assess cell viability.
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9][12]
-
Compound Pre-treatment: Treat the cells with various concentrations of the Donepezil analogues for 24 hours.[12]
-
Aβ Treatment: Prepare Aβ peptide (e.g., Aβ(25-35) at 20 µM) solution.[9] Remove the medium containing the test compounds and add the Aβ solution. Incubate for an additional 24-48 hours.[4]
-
MTT Assay:
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the Donepezil analogues for 24-72 hours.[19][22]
-
MTT Assay: Follow steps 4 and 5 of the Neuroprotection Assay Protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration that causes 50% inhibition of cell viability (IC50).
Visualizations
Signaling Pathways
Donepezil's neuroprotective effects are mediated through various signaling pathways.
Caption: Donepezil Signaling Pathways.
Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Modelling Alzheimer's Disease in Cells and Animals [stressmarq.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 5. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. attogene.com [attogene.com]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Hydroxytyrosol-Donepezil Hybrids as Potential Antioxidant and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Recovery of Donepezil in Plasma Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low recovery of Donepezil during plasma extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low Donepezil recovery from plasma?
Low recovery of Donepezil from plasma can be attributed to several factors:
-
High Plasma Protein Binding: Donepezil is extensively bound to plasma proteins (approximately 96%), primarily albumin (~75%) and alpha-1-acid glycoprotein (~21%)[1][2]. This strong binding can hinder its efficient extraction into an organic solvent.
-
Suboptimal Extraction Method: The choice of extraction technique—be it liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT)—significantly impacts recovery. For instance, while PPT is effective at removing proteins, it may not efficiently eliminate other interfering nonpolar compounds like phospholipids, which can affect the quantification of a nonpolar compound like Donepezil[3].
-
Incorrect pH: The pH of the plasma sample and extraction solvent is critical. Donepezil is a basic compound, and adjusting the pH to a more basic level can improve its partitioning into an organic solvent during LLE.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE is crucial. The solvent must have a high affinity for Donepezil to efficiently extract it from the aqueous plasma matrix.
-
Insufficient Mixing or Incubation Time: Inadequate vortexing or shaking during extraction can lead to incomplete partitioning of Donepezil into the extraction solvent.
-
Analyte Instability: Donepezil may degrade under certain storage or experimental conditions, leading to lower recovery. Stability has been assessed under various conditions, including freeze-thaw cycles and benchtop storage[3][4].
Q2: Which extraction method generally yields the highest recovery for Donepezil?
Liquid-liquid extraction (LLE) is often reported as a superior method for Donepezil, achieving high recovery rates when optimized. For example, a study using pure methyl tert-butyl ether (MTBE) as the extraction solvent reported recovery rates between 98.5% and 106.8%[3]. In contrast, protein precipitation alone may not be sufficient due to interference from other nonpolar compounds[3]. Solid-phase extraction (SPE) can also be effective and has been shown to yield recoveries of over 88.50%[5].
Q3: How does the high protein binding of Donepezil affect its extraction?
The high degree of plasma protein binding (around 96%) means that a significant portion of Donepezil is not freely available in the plasma for extraction[1][2][6]. To overcome this, extraction methods need to efficiently disrupt the protein-drug interaction. This can be achieved through protein precipitation, pH adjustment, or the use of specific organic solvents that promote the dissociation of Donepezil from plasma proteins.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
Symptoms:
-
Consistently low recovery percentages (e.g., below 70%).
-
High variability in recovery across replicate samples.
Possible Causes & Solutions:
-
Suboptimal pH:
-
Troubleshooting Step: Ensure the plasma sample is basified before extraction. Donepezil is a basic compound, and increasing the pH of the aqueous phase will shift it to its non-ionized form, which is more soluble in organic solvents.
-
Recommendation: Adjust the plasma sample pH to a basic level (e.g., pH 9.0) using a suitable base like NaOH before adding the organic solvent[4].
-
-
Inappropriate Extraction Solvent:
-
Troubleshooting Step: The polarity and composition of the extraction solvent are critical.
-
Recommendation: Consider using methyl tert-butyl ether (MTBE), which has been shown to provide excellent recovery[3][7]. A mixture of hexane and ethyl acetate (e.g., 70:30, v/v) has also been used, although with potentially lower recovery[8]. For a combined protein precipitation and LLE approach, 5% isopropanol in n-hexane has been utilized[9].
-
-
Insufficient Agitation or Extraction Time:
Issue 2: Matrix Effects and Interference
Symptoms:
-
Ion suppression or enhancement in LC-MS/MS analysis.
-
Presence of interfering peaks in the chromatogram.
-
Poor accuracy and precision.
Possible Causes & Solutions:
-
Inefficient Sample Cleanup:
-
Choice of Extraction Method:
-
Troubleshooting Step: Evaluate if the chosen extraction method is suitable for your analytical endpoint.
-
Recommendation: LLE and SPE are generally preferred over PPT for LC-MS/MS analysis of Donepezil to minimize matrix effects[3][5]. One study showed that with LLE, the matrix effect ranged from 92.2% to 103.8%, indicating minimal impact[3].
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Donepezil extraction from plasma.
Table 1: Comparison of Donepezil Plasma Extraction Methods and Recovery Rates
| Extraction Method | Key Parameters | Reported Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | Solvent: Methyl tert-butyl ether (MTBE) | 98.5% - 106.8% | [3] |
| LLE | Solvent: Hexane:Ethyl Acetate (70:30, v/v) | ~60% | [8] |
| Protein Precipitation + LLE | 5% TCA for PPT, 5% IPA in n-Hexane for LLE | 75% - 85% | [9] |
| Solid-Phase Extraction (SPE) | Not specified in abstract | > 88.50% | [5] |
Experimental Protocols
Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE) using MTBE
This protocol is based on a method that demonstrated high recovery rates for Donepezil from rat plasma[3][11].
-
Sample Preparation:
-
Take a 20 µL aliquot of plasma in a microcentrifuge tube.
-
-
Extraction:
-
Add 500 µL of pure methyl tert-butyl ether (MTBE) containing the internal standard.
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,240 x g for 5 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the entire upper organic layer to a new 1.5 mL microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Re-dissolve the dried residue in 100 µL of acetonitrile.
-
Centrifuge the reconstituted solution at 1,240 x g for 5 minutes.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS.
-
Protocol 2: Liquid-Liquid Extraction (LLE) using Hexane and Ethyl Acetate
This protocol describes a method for extracting Donepezil from human plasma[8].
-
Sample Preparation:
-
Transfer a 200 µL sample of plasma into a polypropylene tube.
-
Spike with 20 µL of the internal standard solution.
-
-
Extraction:
-
Add the extraction solvent mixture of hexane:ethyl acetate (70:30, v/v).
-
Vortex for 3 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Supernatant Transfer and Freezing:
-
Transfer the supernatant to a new polypropylene tube and store at -80°C for 60 minutes.
-
-
Further Processing for Analysis:
-
The subsequent steps for evaporation and reconstitution would follow before analysis.
-
Visualizations
A typical workflow for Liquid-Liquid Extraction (LLE) of Donepezil from plasma.
Troubleshooting logic for low Donepezil recovery in plasma extraction.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of donepezil in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
Troubleshooting peak tailing in Donepezil HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Donepezil, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for Donepezil analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the main peak.[1] In quantitative analysis, this can lead to inaccurate peak integration and reduced sensitivity. Donepezil, being a basic compound with amine functional groups, is particularly susceptible to peak tailing due to strong interactions with the stationary phase.[2][3]
Q2: What is the primary cause of peak tailing for a basic compound like Donepezil?
A2: The primary cause of peak tailing for basic compounds like Donepezil is the interaction between the positively charged analyte and negatively charged silanol groups on the surface of the silica-based stationary phase.[2][4] These secondary interactions are stronger than the desired hydrophobic interactions, causing some of the analyte molecules to be retained longer, resulting in a tailing peak.[2]
Q3: How does the mobile phase pH affect the peak shape of Donepezil?
A3: The mobile phase pH is a critical factor. Donepezil has a pKa of approximately 8.9-9.1.[5][6] When the mobile phase pH is close to the pKa of Donepezil, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1] At a pH below the pKa, Donepezil will be protonated (positively charged). At a low pH (around 2-3), the silanol groups on the stationary phase are protonated and thus neutral, which minimizes the undesirable ionic interactions with the protonated Donepezil, leading to improved peak shape.[7][8]
Q4: Can issues with my HPLC system itself cause peak tailing?
A4: Yes, extra-column effects can contribute to peak tailing.[1] This includes issues such as using tubing with a large internal diameter, having loose fittings, or a large detector cell volume, all of which increase dead volume in the system.[7] A partially blocked column inlet frit can also distort the sample flow and cause tailing for all peaks in the chromatogram.[9]
Troubleshooting Guide for Peak Tailing in Donepezil Analysis
If you are experiencing peak tailing with Donepezil, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate the Mobile Phase
Issue: Incorrect mobile phase pH or buffer concentration.
Solution:
-
Adjust pH: The most common strategy to reduce peak tailing for basic compounds is to lower the mobile phase pH to around 2-3.[7] This protonates the silanol groups, minimizing secondary interactions.
-
Buffer Concentration: Ensure your buffer concentration is sufficient, typically between 10-50 mM, to maintain a stable pH.[7][8]
-
Mobile Phase Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 0.1-0.5%.[10][11] TEA will preferentially interact with the active silanol sites, masking them from interacting with Donepezil.
Step 2: Assess the HPLC Column
Issue: Inappropriate column chemistry or column degradation.
Solution:
-
Column Choice: Use a modern, high-purity, base-deactivated C18 or C8 column. These columns have fewer accessible silanol groups due to end-capping.[2][12]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained impurities that can cause active sites and lead to peak tailing.[7]
-
Column Flushing: If the column is old or has been used with diverse samples, flush it with a strong solvent to remove any contaminants.[7]
Step 3: Check Sample Preparation and Injection
Issue: Sample overload or inappropriate sample solvent.
Solution:
-
Sample Concentration: Inject a lower concentration of your sample to see if the peak shape improves. Overloading the column can lead to peak tailing.[7][13]
-
Injection Volume: Reduce the injection volume. A large injection volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion.[7]
-
Sample Solvent: Ideally, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[14]
Step 4: Inspect the HPLC System
Issue: Extra-column dead volume.
Solution:
-
Tubing: Use narrow-bore tubing (e.g., 0.12 mm ID) and keep the length to a minimum.[7]
-
Fittings: Ensure all fittings are properly tightened to avoid dead volume at the connections.[4]
Quantitative Data Summary
The following table summarizes key HPLC parameters and their typical ranges for troubleshooting Donepezil peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To protonate silanol groups and ensure Donepezil is fully protonated.[7][8] |
| Buffer Concentration | 20 - 50 mM | To maintain a stable pH and minimize on-column pH shifts.[7][8] |
| Triethylamine (TEA) Conc. | 0.1 - 0.5% (v/v) | To act as a competing base and block active silanol sites.[10][11] |
| Column Type | Base-deactivated C18 or C8 | To minimize the number of available silanol groups for interaction.[2][12] |
| Injection Volume | < 20 µL | To prevent column overload and peak distortion.[7] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of Donepezil.
Methodology:
-
Prepare a series of mobile phases with the same organic modifier and buffer salt concentration but with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0).
-
Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.
-
Inject a standard solution of Donepezil and record the chromatogram.
-
Repeat steps 2 and 3 for each of the prepared mobile phases, moving from low to high pH.
-
Analyze the resulting chromatograms, paying close attention to the peak asymmetry factor (tailing factor). The pH that provides the most symmetrical peak (closest to 1) is the optimum.
Protocol 2: Evaluating the Effect of a Mobile Phase Additive (Triethylamine)
Objective: To assess the impact of adding a competing base to the mobile phase on Donepezil peak shape.
Methodology:
-
Prepare a mobile phase at the optimal pH determined in Protocol 1.
-
Prepare a series of the same mobile phase with increasing concentrations of triethylamine (e.g., 0.0%, 0.1%, 0.2%, 0.3% v/v).
-
Equilibrate the column with the mobile phase containing 0% TEA.
-
Inject a standard solution of Donepezil and record the chromatogram.
-
Repeat steps 3 and 4 for each mobile phase with increasing TEA concentration.
-
Compare the peak asymmetry of the Donepezil peak at each TEA concentration to determine the optimal concentration for reducing peak tailing.
Visualizations
Caption: Troubleshooting workflow for Donepezil peak tailing.
Caption: Chemical interactions in Donepezil HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. support.waters.com [support.waters.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. iajps.com [iajps.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimization of Mobile Phase for Donepezil and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Donepezil and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase conditions for the analysis of Donepezil and its metabolites by reverse-phase HPLC?
A common starting point for the analysis of Donepezil and its metabolites is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component with a buffer and an organic modifier. For example, a gradient can be run with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid)[1][2]. Another approach involves a mixture of a phosphate buffer, methanol, and acetonitrile[3][4]. For LC-MS/MS applications, a mobile phase of methanol and ammonium acetate in water with acetic acid has been successfully used[5][6].
Q2: How does the pH of the mobile phase affect the retention and peak shape of Donepezil?
The pH of the mobile phase plays a crucial role in the chromatography of Donepezil. Donepezil is a basic compound, and adjusting the pH of the mobile phase can significantly impact its retention time and peak shape. A low pH (around 2.5 to 3.5) is often used to ensure the protonation of Donepezil, which can lead to better peak shape and retention on a C18 column[3][4][7][8]. For instance, a mobile phase containing a phosphate buffer adjusted to pH 2.7 with phosphoric acid has been shown to be optimal for quantifying Donepezil[3][4].
Q3: What are the common metabolites of Donepezil that I should be looking to separate?
The main metabolites of Donepezil that are often targeted for simultaneous analysis include 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), and Donepezil-N-oxide (M6)[5][6]. In some studies, up to 50 metabolites have been characterized, resulting from biotransformations like O-demethylation, N-debenzylation, and hydroxylation, followed by conjugation with glucuronic acid and sulfurous acid[1].
Q4: Which organic modifiers are most suitable for the separation of Donepezil and its metabolites?
Acetonitrile and methanol are the most commonly used organic modifiers for the separation of Donepezil and its metabolites[1][2][3][4][9]. The choice between them, or a combination of both, will affect the selectivity and resolution of the separation. For example, a mobile phase composed of a phosphate buffer, methanol, and acetonitrile in a 50:30:20 (v/v/v) ratio has been found to be optimal in some studies[3][4]. In other LC-MS/MS methods, a gradient of acetonitrile with 0.1% formic acid is used[1][2].
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Donepezil and its metabolites.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Donepezil
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | The basic nature of Donepezil can lead to interactions with acidic silanol groups on the silica-based column packing. Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.5%) to mask the silanol groups[7][10]. Alternatively, use a base-deactivated column. |
| Inappropriate Mobile Phase pH | If the pH of the mobile phase is close to the pKa of Donepezil, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Donepezil. A pH of around 2.5-3.5 is often effective[3][4][7][8]. |
| Column Overload | Injecting too much sample can lead to peak fronting. Solution: Reduce the sample concentration or the injection volume. |
Problem 2: Inadequate Resolution Between Donepezil and its Metabolites
| Possible Cause | Troubleshooting Step |
| Suboptimal Organic Modifier | The choice and composition of the organic modifier can significantly impact resolution. Solution: Experiment with different organic modifiers (acetonitrile vs. methanol) or a combination of both. Adjust the gradient slope to improve separation[1][5][6]. |
| Incorrect Mobile Phase pH | The ionization state of the metabolites can differ from that of Donepezil. Solution: Perform a pH scouting study to find the optimal pH that provides the best resolution for all compounds of interest. |
| Inappropriate Column Chemistry | A standard C18 column may not provide sufficient selectivity. Solution: Consider using a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities. |
Problem 3: Poor Sensitivity or Signal Intensity in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Donepezil and its metabolites are basic and ionize well in positive ion mode. Solution: Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode[5][6]. The addition of a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase can enhance protonation and improve signal intensity[1][2]. |
| Matrix Effects | Co-eluting matrix components from the sample can suppress the ionization of the analytes. Solution: Improve the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed[5][6][11]. Also, adjusting the chromatography to separate the analytes from the matrix components can be beneficial. |
| Incorrect Mobile Phase Additives | Non-volatile buffers, such as phosphate buffers, are not suitable for LC-MS and can contaminate the ion source. Solution: Use volatile mobile phase additives like ammonium acetate or ammonium formate[5][6][11]. |
Data Presentation
Table 1: Summary of HPLC Mobile Phase Compositions for Donepezil Analysis
| Mobile Phase Composition | Column | Detection | Retention Time (min) | Reference |
| 0.01 M Phosphate buffer: Methanol: Acetonitrile (50:30:20 v/v), pH 2.7 | C18 | UV (268 nm) | 5.4 | [3] |
| Buffer: Methanol: Triethylamine (550:450:5 v/v), pH 2.5 | Not Specified | UV (271 nm) | Not Specified | [7] |
| Acetonitrile: 0.025 M Phosphate buffer (80:20 v/v), pH 3.5 | Hypersil BDS C18 | UV (210 nm) | 3.2 | [8] |
| Methanol: 0.02 M Phosphate buffer: Triethylamine (50:50:0.5 v/v) | C18 | UV (268 nm) | 9 | [10] |
Table 2: Summary of LC-MS/MS Mobile Phase Compositions for Donepezil and Metabolites Analysis
| Mobile Phase A | Mobile Phase B | Column | Gradient | Reference |
| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Kinetex XB-C18 | 10-35% B (0-12 min), 35-90% B (12-15 min), 90-10% B (15-15.1 min), 10% B (15.1-18 min) | [1] |
| Water–1 mol/L ammonium acetate–acetic acid (1,000:10:1, v/v/v) | Methanol–1 mol/L ammonium acetate–acetic acid (1,000:10:1, v/v/v) | Cadenza CD-C18 | 30% B to 60% B over 6.0 min | [5][6] |
| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Phenomenex Luna Omega Polar C18 | 100% A (0-1.5 min), increase to 70% B (1.6 min) | [12] |
| 5 mM Ammonium formate (pH 5.0) | Acetonitrile | C18 | Isocratic (30:70 v/v) | [11] |
Experimental Protocols
Protocol 1: HPLC Method for Donepezil Quantification[3][4]
-
Column: Agilent Eclipse Plus C-18
-
Mobile Phase: A mixture of 0.01 M Phosphate buffer, Methanol, and Acetonitrile in a ratio of 50:30:20 (v/v/v). The pH is adjusted to 2.7 with phosphoric acid (80%).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 268 nm
-
Retention Time: Approximately 5.4 - 5.6 minutes.
Protocol 2: LC-MS/MS Method for Simultaneous Determination of Donepezil and its Metabolites[5][6]
-
Column: Cadenza CD-C18 (2.0 mm i.d. × 100 mm, 3 µm)
-
Mobile Phase A: Water–1 mol/L ammonium acetate–acetic acid (1,000:10:1, v/v/v)
-
Mobile Phase B: Methanol–1 mol/L ammonium acetate–acetic acid (1,000:10:1, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Gradient: Start with 30% mobile phase B and increase linearly to 60% mobile phase B over 6.0 minutes.
-
Detection: Electrospray positive ionization in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Workflow for mobile phase optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ajpamc.com [ajpamc.com]
- 9. Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Technical Support Center: Analysis of Donepezil Degradation Products Under Stress Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the degradation product analysis of Donepezil under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied for the forced degradation of Donepezil?
A1: Forced degradation studies for Donepezil typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability.[1][2][3][4] Common conditions include exposure to hydrochloric acid (acidic), sodium hydroxide (basic), hydrogen peroxide (oxidative), elevated temperatures (thermal), and UV or fluorescent light (photolytic).[1][3][4][5]
Q2: What are the major degradation products of Donepezil observed under stress conditions?
A2: Under various stress conditions, several degradation products (DPs) of Donepezil have been identified. In acidic and alkaline solutions, multiple degradation products are typically observed.[2][3] For instance, under alkaline stress, three major degradation products denominated as DP6, DP7, and DP8 have been detected.[3][5] Oxidative stress can also lead to the formation of specific degradation products.[1] The number and nature of the degradation products can vary depending on the severity and duration of the stress applied.[5]
Q3: Which analytical techniques are most suitable for the analysis of Donepezil and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a widely used and effective method for separating and quantifying Donepezil and its degradation products.[2][3] For structural elucidation and identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[1][2][3]
Q4: How can I ensure the stability-indicating nature of my analytical method?
A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products are well-resolved from the parent drug peak and from each other. Peak purity analysis using a PDA detector is a crucial step in this validation process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Donepezil degradation products.
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor resolution between Donepezil and degradation peaks | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry or dimensions.- Gradient elution not optimized. | - Adjust the mobile phase pH to control the ionization of Donepezil and its basic degradation products.[6]- Modify the organic modifier (e.g., acetonitrile, methanol) percentage.[7]- Experiment with different column stationary phases (e.g., C18, C8).- Optimize the gradient slope and time to improve separation. |
| Peak tailing for Donepezil or degradation product peaks | - Secondary interactions with residual silanols on the column.- Column overload (mass or volume).- Inappropriate injection solvent.[8] | - Use a mobile phase with a low pH (around 2-3) to suppress silanol activity.[6]- Add a competing base like triethylamine to the mobile phase.[6]- Reduce the sample concentration or injection volume.[8]- Dissolve the sample in the initial mobile phase.[8] |
| Co-elution of degradation products | - Similar physicochemical properties of the degradants.- Insufficient chromatographic separation power. | - Employ a longer column or a column with a smaller particle size for higher efficiency.- Change the organic modifier or the type of buffer in the mobile phase to alter selectivity.- Consider using a different stationary phase. |
| Ghost peaks in the chromatogram | - Contamination from the mobile phase, glassware, or sample preparation.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Thoroughly clean all glassware.- Implement a robust needle wash protocol in the autosampler. |
LC-MS Analysis Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor ionization of Donepezil or its degradants | - Suboptimal ion source parameters (e.g., temperature, gas flow).- Inappropriate mobile phase pH for electrospray ionization (ESI). | - Optimize ion source settings for the specific analytes.- For ESI, use a mobile phase pH that promotes the formation of ions (acidic for positive mode, basic for negative mode). |
| Matrix effects (ion suppression or enhancement) | - Co-eluting endogenous components from the sample matrix.- High concentrations of non-volatile buffer salts. | - Improve sample clean-up procedures (e.g., solid-phase extraction).[9]- Modify the chromatographic method to separate the analytes from interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[10] |
| In-source fragmentation | - High cone voltage or fragmentor voltage. | - Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. |
Data Presentation
Summary of Donepezil Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Donepezil | Number of Degradation Products Detected | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 7 days | Room Temp. | ~14% | 3 | [2][3] |
| 2 M HCl | 48 hours | 70°C | Significant | 5 | [5] | |
| Basic Hydrolysis | 0.1 M NaOH | 7 days | Room Temp. | ~58% | 3 | [2][3] |
| 2 M NaOH | 8 hours | Reflux | Measurable | 5 | [4] | |
| Oxidative | 3% H₂O₂ | 7 days | Room Temp. | ~9.78% | Not Detected | [3] |
| 6% H₂O₂ | 4 hours | Reflux | Measurable | 3 | [4] | |
| Thermal | Dry Heat | 48 hours | 80°C | No degradation | 0 | [4] |
| Photolytic | Sunlight | 48 hours | Room Temp. | No degradation | 0 | [4] |
Note: The extent of degradation can vary based on the specific experimental setup.
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Donepezil hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the solution at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with 1 N NaOH, and dilute with the mobile phase to the desired concentration.[11]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the solution at room temperature or heat at a specified temperature for a defined period. Withdraw samples at various time points, neutralize with 1 N HCl, and dilute with the mobile phase.[11]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a defined period. Withdraw samples at various time points and dilute with the mobile phase.[11]
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the drug in a suitable solvent.[4]
-
Photolytic Degradation: Expose a solution of the drug and the solid drug substance to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.[4]
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio. Triethylamine may be added to reduce peak tailing.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at a suitable wavelength (e.g., 268 nm)[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Visualizations
Caption: Experimental workflow for Donepezil forced degradation analysis.
Caption: Troubleshooting logic for HPLC analysis of Donepezil.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats [mdpi.com]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chalcogen.ro [chalcogen.ro]
Technical Support Center: High-Sensitivity Donepezil Bioanalysis
Welcome to the technical support center for the bioanalysis of Donepezil. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on enhancing detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting Donepezil in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and selective quantification of Donepezil in biological matrices such as plasma and serum.[1][2][3] This technique, particularly in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.[1][3]
Q2: What are the common sample preparation techniques for Donepezil analysis, and which one offers better sensitivity?
A2: The two most common sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2][4] LLE is often considered superior to protein precipitation for improving sensitivity and reducing matrix effects when analyzing Donepezil in plasma.[2][3] This is because LLE can effectively remove nonpolar compounds, like phospholipids, which can interfere with the ionization of Donepezil.[2][3] SPE is also a highly selective method, though it can be more costly and complex to handle.[5]
Q3: How can I minimize matrix effects in my Donepezil assay?
A3: Matrix effects, which can suppress or enhance the ionization of Donepezil, are a significant challenge in bioanalysis.[1][6] To minimize these effects:
-
Optimize Sample Preparation: Employ a meticulous sample preparation method like LLE or SPE to remove interfering endogenous substances from the plasma or serum.[2][3][4]
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Donepezil-D4 or Donepezil-D7) is ideal as it has similar chemical and physical properties to the analyte and can compensate for variations in extraction and ionization.[1][5] If a deuterated standard is unavailable, a structural analog like Icopezil can be a cost-effective alternative.[1][2][3]
-
Chromatographic Separation: Ensure adequate chromatographic separation of Donepezil from co-eluting matrix components.[6]
Q4: What is a typical Lower Limit of Quantification (LLOQ) for Donepezil in plasma?
A4: With optimized LC-MS/MS methods, LLOQs for Donepezil in plasma can reach as low as 0.1 ng/mL to 0.5 ng/mL.[1][5][7][8][9] Achieving a low LLOQ is crucial for pharmacokinetic studies, especially when evaluating new drug formulations.[1][2]
Q5: What are the key stability considerations for Donepezil in biological samples?
A5: Donepezil is generally stable under various storage conditions. Studies have shown that it is stable in plasma for at least 184 days at -20°C and for up to four weeks at -80°C.[4][10][11] It is also stable for at least 24 hours at room temperature (bench-top stability).[11] However, it can degrade in alkaline, oxidative, and neutral conditions under heat, while it is more stable in acidic, photolytic, and dry heat conditions.[12][13] It is crucial to perform stability tests under your specific experimental conditions as per regulatory guidelines.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | 1. Review Extraction Method: If using protein precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner extracts.[2][3] 2. Optimize LLE Solvent: Experiment with different organic solvents (e.g., methyl tert-butyl ether, or a mixture of hexane and ethyl acetate) to improve extraction recovery.[1][5] 3. pH Adjustment: Ensure the pH of the sample is optimized for the extraction of Donepezil, which is a basic compound. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates, to maximize the signal for Donepezil.[1][3] 2. Mobile Phase Modifier: Add a small amount of an acid modifier like formic acid or acetic acid to the mobile phase to promote the formation of [M+H]⁺ ions in positive ESI mode.[1] |
| Inadequate Chromatographic Peak Shape | 1. Column Selection: Evaluate different C18 columns to find one that provides the best peak shape and separation.[1] 2. Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases in your mobile phase to improve peak symmetry. |
| Low Recovery | 1. Check Extraction Efficiency: Perform recovery experiments by comparing the analyte signal in extracted samples to that in post-extraction spiked samples.[1] If recovery is low, re-optimize the extraction procedure. |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Automate Liquid Handling: If possible, use automated liquid handling systems for sample preparation to minimize human error.[9] 2. Standardize Procedures: Ensure all steps of the sample preparation protocol are performed consistently for all samples, standards, and quality controls. |
| Matrix Effects | 1. Use an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for variability introduced during sample preparation and ionization.[1][5] 2. Evaluate Matrix Factor: Assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[1] |
| Instrument Instability | 1. System Suitability Tests: Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. 2. Regular Maintenance: Ensure the mass spectrometer is clean and has been recently calibrated. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated bioanalytical methods for Donepezil.
Table 1: Comparison of LC-MS/MS Method Parameters for Donepezil Quantification
| Parameter | Method 1 [1][2][3] | Method 2 [5] | Method 3 [4] |
| Biological Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Internal Standard (IS) | Icopezil | Donepezil-D4 | Donepezil analog |
| Linearity Range | 0.5 - 1,000 ng/mL | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL |
| LLOQ | 0.5 ng/mL | Not explicitly stated, but linearity starts at 0.1 ng/mL | 0.5 ng/mL |
| Recovery | 98.5% - 106.8% | ~60% | ~70-80% |
| Matrix Effect | 92.2% - 103.8% | Minimal | Minimal |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of Donepezil from Plasma
This protocol is adapted from a validated method for high-sensitivity analysis.[1][3]
Materials:
-
Plasma samples
-
Donepezil stock and working solutions
-
Internal Standard (IS) working solution (e.g., Icopezil or Donepezil-D4)
-
Methyl tert-butyl ether (MTBE) or a mixture of hexane:ethyl acetate (70:30, v/v)[5]
-
Methanol
-
Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Transfer a small aliquot (e.g., 20 µL to 200 µL) of the plasma sample into a 1.5 mL microcentrifuge tube.[1][5]
-
Internal Standard Spiking: Add a specific volume of the IS working solution to each sample, calibration standard, and quality control sample (except for the blank).
-
Extraction: Add the extraction solvent (e.g., 500 µL of MTBE) to the tube.[1]
-
Vortexing: Vortex the mixture for a set duration (e.g., 3-5 minutes) to ensure thorough mixing and extraction.[1][8]
-
Centrifugation: Centrifuge the mixture (e.g., at 1,240 x g for 5 minutes) to separate the organic and aqueous layers.[1][3]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[1][3]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent (e.g., acetonitrile or mobile phase).[1][3]
-
Final Centrifugation: Centrifuge the reconstituted solution (e.g., at 1,240 x g for 5 minutes) to pellet any remaining particulates.[1][3]
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Donepezil bioanalysis.
Caption: Troubleshooting low sensitivity in Donepezil analysis.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. actascientific.com [actascientific.com]
- 8. lcms.cz [lcms.cz]
- 9. Quantitative determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry employing an automated liquid-liquid extraction based on 96-well format plates. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. rjpbcs.com [rjpbcs.com]
Minimizing matrix effects in LC-MS/MS analysis of Donepezil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Donepezil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Donepezil?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Donepezil analysis in biological samples like plasma, these effects, primarily ion suppression, can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3][4] Endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[1] For a nonpolar compound like Donepezil, phospholipids are a significant concern as they can co-extract and cause signal suppression during electrospray ionization (ESI).[5][6][7][8]
Q2: What are the common sample preparation techniques to minimize matrix effects for Donepezil analysis, and how do they compare?
A2: The most common sample preparation techniques for Donepezil analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[9][10] While effective at removing proteins, PPT is often insufficient for eliminating nonpolar interferences like phospholipids, which can lead to significant matrix effects for Donepezil.[5][6][7][8]
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves extracting Donepezil from the aqueous plasma sample into an immiscible organic solvent.[5][6][7][8][11] This method is generally superior to PPT for minimizing matrix effects as it can effectively remove phospholipids and other nonpolar interferences.[5][6][7][8] The choice of extraction solvent is crucial for optimizing recovery and minimizing interferences.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can provide the cleanest extracts.[12][13][14] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte. While highly effective, SPE can be more time-consuming and costly to develop compared to LLE.[11][15]
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in minimizing matrix effects?
A3: A stable isotope-labeled internal standard, such as Donepezil-D7 or Donepezil-D4, is the gold standard for compensating for matrix effects in LC-MS/MS analysis.[3][9][11][14][16] Since a SIL-IS has nearly identical physicochemical properties to Donepezil, it co-elutes and experiences the same degree of ion suppression or enhancement.[3][6][7] By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.[9][14]
Q4: I am observing significant ion suppression in my Donepezil analysis. What are the key troubleshooting steps?
A4: If you are experiencing significant ion suppression, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for ion suppression.
Troubleshooting Guides
Issue 1: Low Recovery and High Matrix Effect with Protein Precipitation
Question: I am using a simple protein precipitation with acetonitrile for my plasma samples, but I'm getting low recovery for Donepezil and significant ion suppression. What should I do?
Answer:
This is a common issue as protein precipitation, while simple, is often not effective enough at removing interfering phospholipids that cause ion suppression for nonpolar compounds like Donepezil.[5][6][7][8]
Recommended Solutions:
-
Switch to Liquid-Liquid Extraction (LLE): LLE is a more effective technique for removing phospholipids.[5][6][7][8] A common and effective LLE protocol for Donepezil is described below.
-
Incorporate a Phospholipid Removal Step: If you must use PPT, consider adding a specific phospholipid removal step, such as using HybridSPE plates or cartridges, after the initial protein precipitation.[17][18][19]
Issue 2: Inconsistent Results Across Different Plasma Lots
Question: My calibration curves and quality control samples are inconsistent when I use different lots of blank plasma. How can I improve the robustness of my assay?
Answer:
Variability between different lots of biological matrix is a common source of inconsistent results due to differing levels of endogenous interfering substances.
Recommended Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for lot-to-lot variability in matrix effects.[3][9][14]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in a pooled matrix from at least six different sources to average out the variability.[12]
-
Improve Sample Cleanup: A more rigorous sample preparation method like SPE can provide cleaner extracts and reduce the influence of matrix variability.[12][13]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Donepezil from Human Plasma
This protocol is adapted from validated methods and is effective in reducing matrix effects.[11][16]
Materials:
-
Human plasma samples
-
Donepezil and Donepezil-D7 (Internal Standard) stock solutions
-
Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (70:30, v/v)[7][11]
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of Donepezil-D7 internal standard solution.
-
Add 1 mL of MTBE (or hexane:ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of reconstitution solution.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in your chromatogram where ion suppression is occurring.[2][3]
Caption: Post-column infusion experimental setup.
Procedure:
-
Set up the LC-MS/MS system as you would for your Donepezil analysis.
-
Infuse a standard solution of Donepezil at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a tee-union.
-
Monitor the MRM transition for Donepezil. You should observe a stable, elevated baseline.
-
Inject a blank, extracted plasma sample.
-
Any dips in the stable baseline indicate regions where co-eluting matrix components are suppressing the Donepezil signal.
-
You can then adjust your chromatographic method to ensure that the Donepezil peak does not elute in these suppression zones.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Donepezil Analysis
| Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 90-100[10] | 56-109[10][20] | Simple, fast, high-throughput | High risk of significant matrix effects, especially from phospholipids.[5][6][7][8] |
| Liquid-Liquid Extraction (LLE) | 60-107[7][11] | 92-104[7] | Good removal of phospholipids and other interferences, cost-effective.[5][6][7][8] | Can be more time-consuming than PPT, may require optimization of solvents. |
| Solid-Phase Extraction (SPE) | >70[12] | Minimal[12][13] | Provides the cleanest extracts, highly selective.[12][13] | More expensive, method development can be complex and time-consuming.[11][15] |
Table 2: Example LC-MS/MS Parameters for Donepezil Analysis
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | [8][10] |
| Mobile Phase A | 0.1% Formic acid in water or 2mM Ammonium Acetate | [8][10] |
| Mobile Phase B | Acetonitrile or Methanol | [8][11] |
| Flow Rate | 0.25 - 1.0 mL/min | [8] |
| Ionization Mode | ESI Positive | [12][13][16] |
| MRM Transition (Donepezil) | m/z 380.2 -> 91.2 | [8][11] |
| MRM Transition (Donepezil-D7) | m/z 387.2 -> 98.2 | [8] |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges [agris.fao.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Refinement of Donepezil synthesis to reduce impurity formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Donepezil. The focus is on refining synthetic routes to minimize the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Donepezil synthesis?
A1: During the synthesis of Donepezil, several process-related and degradation impurities can form. The most frequently reported impurities include:
-
Donepezil N-Oxide: An oxidation product formed due to exposure to oxidizing agents or atmospheric oxygen, particularly under harsh reaction conditions.[1]
-
Open-Ring Impurity: This impurity, chemically named 4,5-Dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]benzoic acid, can be synthesized and is found in Donepezil API.[2][3]
-
Debenzylation Impurity: The loss of the benzyl group from the piperidine ring can occur, especially during reduction steps under high pressure and temperature.
-
Hydroxyl Impurities: These can form during the aldol condensation step, representing an incomplete dehydration reaction.
-
Unreacted Intermediates: Starting materials such as 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine may be present if the reaction does not go to completion.
Q2: Which synthetic step is most critical for controlling impurity formation?
A2: The most critical steps for impurity control are the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine and the subsequent reduction of the resulting intermediate. The condensation reaction can lead to the formation of aldol addition byproducts if dehydration is incomplete. The reduction step is crucial as harsh conditions (e.g., high temperature and pressure with certain catalysts) can lead to the formation of debenzylation impurities.[4][5]
Q3: How can the formation of Donepezil N-Oxide be minimized?
A3: To minimize the formation of Donepezil N-Oxide, it is essential to control the reaction environment to limit exposure to oxidizing agents. This can be achieved by:
-
Running reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Using degassed solvents.
-
Avoiding the use of strong oxidizing agents in the synthesis or work-up steps.
-
Ensuring proper storage of the final product, protected from light and air.
Q4: Are there analytical methods specifically for detecting and quantifying Donepezil impurities?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of Donepezil and its impurities.[2] Specific HPLC methods, often using a C18 column with UV detection, have been developed and validated for impurity profiling.[6] These methods are crucial for quality control during manufacturing and for assessing the stability of Donepezil samples.[6]
Troubleshooting Guides
Issue 1: High Levels of Debenzylation Impurity Detected
-
Possible Cause: The reduction of the intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl]methyl piperidine, is being carried out under conditions that are too harsh. High temperatures, high hydrogen pressure, and prolonged reaction times when using catalysts like palladium on carbon (Pd/C) can promote the cleavage of the benzyl group.[4][5]
-
Suggested Solution:
-
Modify Reduction Conditions: Employ milder reduction conditions. This can include lowering the reaction temperature and pressure.
-
Alternative Catalysts: Consider using alternative catalytic systems that are less prone to causing debenzylation.
-
Reaction Time: Optimize the reaction time to ensure complete reduction of the target double bond without allowing significant time for the side reaction of debenzylation to occur.
-
Issue 2: Presence of Aldol Addition Byproducts (Hydroxyl Impurities)
-
Possible Cause: Incomplete dehydration following the aldol condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine. This can be due to suboptimal reaction conditions, such as insufficient temperature or the use of a base that does not effectively promote dehydration.
-
Suggested Solution:
-
Adjust Reaction Temperature: Increasing the reaction temperature after the initial condensation can facilitate the elimination of water.
-
Choice of Base: While strong bases like lithium diisopropylamide (LDA) are used in some protocols, other bases in combination with a dehydrating agent can be more effective.
-
Azeotropic Removal of Water: In some solvent systems, employing a Dean-Stark apparatus to azeotropically remove water as it is formed can drive the reaction towards the dehydrated product.
-
Issue 3: Significant Amounts of Unreacted Starting Materials in the Crude Product
-
Possible Cause: The condensation reaction has not proceeded to completion. This could be due to several factors, including insufficient reaction time, inadequate mixing, or deactivation of the base.
-
Suggested Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and ensure the reaction is allowed to proceed until the starting materials are consumed.
-
Improve Mixing: Ensure efficient stirring, especially in heterogeneous reaction mixtures, to maximize the contact between reactants.
-
Stoichiometry of Base: Re-evaluate the stoichiometry of the base used. Ensure that a sufficient amount is present to deprotonate the indanone and drive the reaction forward.
-
Quantitative Data on Impurity Reduction
The following table summarizes the typical impurity levels in a standard synthesis compared to a refined synthesis approach, based on data from patents for high-purity Donepezil.
| Impurity | Standard Synthesis (Typical Levels) | Refined Synthesis (Target Levels) |
| Debenzylation Impurity | > 0.5% | < 0.1%[4][5] |
| Total Impurities | > 1.0% | < 0.5% |
| Purity of Final Product | ~98% | > 99.5%[4][5] |
Experimental Protocols
Standard Synthesis Protocol (Prone to Impurity Formation)
This protocol is based on earlier synthetic methods which may result in higher impurity levels.
-
Condensation: To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent, add a strong base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C). Slowly add 1-benzyl-4-formylpiperidine and allow the reaction to warm to room temperature.
-
Reduction: The crude product from the condensation step is dissolved in a solvent like tetrahydrofuran (THF). The reduction is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at elevated pressure and temperature for an extended period.[7]
-
Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.
Refined Synthesis Protocol (Reduced Impurity Formation)
This protocol incorporates modifications to minimize impurity formation.
-
Condensation: The condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde is carried out in the presence of a milder base, such as an alkali metal carbonate, at an elevated temperature.[8] This avoids the use of cryogenic temperatures and strong, hazardous bases.
-
Reduction: The hydrogenation of the intermediate is performed under optimized conditions, such as lower hydrogen pressure and a controlled temperature, to prevent debenzylation.[5]
-
Crystallization: The crude Donepezil base is purified by crystallization from a suitable solvent system, which is often more efficient for removing impurities on a large scale than column chromatography. The pure base is then converted to the hydrochloride salt.
Visualizations
Caption: Comparison of Standard vs. Refined Donepezil Synthesis Pathways.
Caption: Troubleshooting Logic for Common Donepezil Synthesis Impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. impactfactor.org [impactfactor.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Donepezil HCl Oral Dispersible Tablets
Welcome to the technical support center for the optimization of oral dispersible tablet (ODT) formulations of Donepezil HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and evaluation of Donepezil HCl ODTs.
| Issue | Probable Causes | Recommended Solutions |
| High Tablet Friability (>1%) | - Insufficient binder concentration or inappropriate binder selection.- Low compression force.[1] - High porosity of the tablet matrix. | - Increase the concentration of the binder (e.g., povidone, HPMC) or select a binder with better cohesive properties.[2] - Optimize the compression force to achieve a balance between hardness and friability.[1] - Incorporate a small percentage of a plastic material like microcrystalline cellulose (MCC) to improve tablet strength.[3] |
| Prolonged Disintegration Time (>30-60 seconds) | - Inadequate concentration or inefficient type of superdisintegrant.[4] - High tablet hardness due to excessive compression force.[5] - Presence of hydrophobic lubricants at high concentrations. - Inefficient wicking of water into the tablet matrix. | - Increase the concentration of the superdisintegrant (e.g., crospovidone, croscarmellose sodium) or use a combination of superdisintegrants.[6] - Reduce the compression force to increase porosity, allowing for faster water penetration.[5] - Optimize the lubricant concentration (e.g., magnesium stearate) or use a more hydrophilic lubricant. - Incorporate hydrophilic excipients like mannitol to enhance water uptake.[3] |
| Poor Taste Masking / Bitter Taste | - Ineffective taste-masking technology for the highly bitter Donepezil HCl.[7] - Insufficient amount of taste-masking agent or sweetener.[8] - Drug particles not adequately coated or encapsulated. | - Employ robust taste-masking techniques such as creating microspheres with polymers like Eudragit® EPO.[9][10] - Increase the concentration of sweeteners like sucralose or ammonium glycyrrhizinate.[8][11] - Optimize the coating process to ensure complete and uniform coverage of the drug particles. |
| Sticking and Picking on Tablet Press Punches | - High moisture content in the powder blend or granules. - Inadequate lubrication. - Low melting point of some excipients. | - Ensure proper drying of granules to achieve optimal moisture content.[11] - Increase the concentration of the lubricant (e.g., magnesium stearate, talc).[6] - Select excipients with higher melting points. |
| Inconsistent Drug Content Uniformity | - Poor flowability of the powder blend leading to segregation.[12] - Inadequate mixing of the drug and excipients. | - Improve powder flow by adding a glidant like colloidal silicon dioxide.[11] - Optimize the blending time and use a suitable blending technique (e.g., geometric dilution for low-dose drugs).[6] |
| Slow in vitro Drug Release | - Formation of a viscous gel layer by certain polymers upon hydration, hindering drug diffusion. - Strong binding of the drug to ion-exchange resins (if used for taste masking). - Over-compression of tablets, reducing porosity and surface area for dissolution. | - Select polymers that do not form a highly viscous gel layer or use them in lower concentrations. - Optimize the drug-resin ratio and select a resin with appropriate drug release characteristics in the gastric environment. - Reduce the compression force to increase the effective surface area for dissolution.[13] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the formulation of Donepezil HCl ODTs.
1. What are the key challenges in formulating Donepezil HCl as an ODT?
The primary challenges include:
-
Taste Masking: Donepezil HCl has a strong bitter taste that requires effective taste-masking strategies to ensure patient compliance.[7]
-
Mechanical Strength vs. Disintegration Time: Achieving a tablet that is robust enough to handle and package (low friability) yet disintegrates rapidly in the mouth is a critical balancing act.[5][14]
-
Hygroscopicity: ODTs are often porous and can be sensitive to moisture, requiring careful selection of excipients and appropriate packaging.[14]
2. Which superdisintegrants are most effective for Donepezil HCl ODTs?
Commonly used and effective superdisintegrants include crospovidone, croscarmellose sodium, and sodium starch glycolate.[4][6] The choice often depends on the overall formulation and the manufacturing process (direct compression vs. wet granulation). A combination of superdisintegrants can sometimes provide synergistic effects, leading to faster disintegration.[6]
3. What manufacturing methods are suitable for Donepezil HCl ODTs?
Both direct compression and wet granulation can be used.
-
Direct Compression: This is a simpler and more cost-effective method. It involves blending the drug with directly compressible excipients and a superdisintegrant, followed by compression.[4][6]
-
Wet Granulation: This method can improve the flowability and compressibility of the powder blend.[11][15] It involves granulating the powder mixture with a binder solution, followed by drying and compression.
4. How can the bitter taste of Donepezil HCl be effectively masked?
Several techniques can be employed:
-
Microencapsulation: Creating microspheres by spray-drying a solution of Donepezil HCl and a polymer like Eudragit® EPO can effectively mask the taste by preventing the drug from dissolving in the mouth.[9][10][16]
-
Use of Sweeteners and Flavors: High-intensity sweeteners such as sucralose, aspartame, and ammonium glycyrrhizinate can be used to overcome the bitterness.[8][11]
-
Ion-Exchange Resins: Complexing the drug with an ion-exchange resin can prevent its release in the neutral pH of the oral cavity.
5. What are the critical quality attributes (CQAs) to monitor during the development of Donepezil HCl ODTs?
The key CQAs include:
-
Disintegration Time: Should ideally be less than 30 seconds.[17]
-
Hardness and Friability: Tablets should have sufficient hardness (typically 3-4 kp) to withstand handling, with friability less than 1%.
-
In Vitro Dissolution: The drug should be released rapidly in a relevant dissolution medium (e.g., 0.1 N HCl).[8] More than 80% of the drug should be released within a short period, for instance, 5 to 20 minutes.[8]
-
Taste and Mouthfeel: The final formulation should be palatable to ensure patient acceptance.[18]
-
Drug Content Uniformity: Essential for ensuring consistent dosing.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Donepezil HCl ODT by Direct Compression
-
Sieving: Sieve Donepezil HCl, superdisintegrant (e.g., crospovidone), diluent (e.g., mannitol, microcrystalline cellulose), and other excipients through a suitable mesh (#60 mesh).[6]
-
Blending: Blend the sieved ingredients in a geometric order to ensure uniform mixing.[6]
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the powder blend and mix for a short period (e.g., 2-5 minutes).[6]
-
Compression: Compress the final blend into tablets using a tablet press with appropriate punches.
Protocol 2: Preparation of Donepezil HCl ODT by Wet Granulation
-
Dry Mixing: Mix Donepezil HCl, a portion of the superdisintegrant, filler, and other intragranular excipients.[11]
-
Granulation: Prepare a binder solution (e.g., povidone in water or alcohol) and add it to the powder mix to form a wet mass.[11]
-
Wet Screening: Pass the wet mass through a suitable screen.
-
Drying: Dry the wet granules in an oven at a specified temperature (e.g., 45-60°C) until the desired moisture content is reached.[11]
-
Dry Screening: Pass the dried granules through a smaller mesh screen.
-
Final Blending: Add the remaining extragranular excipients (e.g., the rest of the superdisintegrant, lubricant) and blend.[11]
-
Compression: Compress the final granular blend into tablets.
Protocol 3: In Vitro Disintegration Time Test
-
Apparatus: Use a USP disintegration tester.[4]
-
Medium: Place one tablet in each of the six tubes of the basket.
-
Procedure: Operate the apparatus using distilled water or simulated saliva fluid at 37 ± 0.5°C.[8]
-
Endpoint: The disintegration time is the time taken for the tablet to completely disintegrate and pass through the screen.[8] The FDA guidance suggests a disintegration time of approximately 30 seconds for ODTs.[17]
Protocol 4: In Vitro Dissolution Test
-
Apparatus: Use a USP Type II (paddle) apparatus.[8]
-
Medium: 900 mL of 0.1 N HCl is a commonly used dissolution medium.[8]
-
Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[8]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes) and replace the withdrawn volume with fresh medium.[8]
-
Analysis: Filter the samples and analyze the drug content using a validated analytical method like HPLC.[8]
Visualizations
The following diagrams illustrate key workflows and relationships in the development of Donepezil HCl ODTs.
Caption: Manufacturing workflows for Donepezil HCl ODTs.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Improving patient adherence with ODT formulations [setylose.com]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Oral Disintegrating Film Containing Donepezil for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Taste-Masked Donepezil Hydrochloride Orally Disintegrating Tablets [jstage.jst.go.jp]
- 10. Preparation and evaluation of taste-masked donepezil hydrochloride orally disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ajpaonline.com [ajpaonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Disintegration Time of Orally Disintegrating Tablets Clinically Available in Japan in Healthy Volunteers [jstage.jst.go.jp]
- 18. pharmtech.com [pharmtech.com]
Navigating Donepezil Solubility: A Technical Guide for In-Vitro Assays
For researchers and drug development professionals utilizing Donepezil in in-vitro assays, ensuring its proper dissolution is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing Donepezil's solubility for my experiments?
A1: The most critical factor is the form of Donepezil you are using: Donepezil hydrochloride (the salt form) or Donepezil free base.[1] Donepezil hydrochloride is generally soluble in aqueous solutions, whereas the free base is poorly soluble in water and typically requires an organic solvent for initial dissolution.[1] Always verify the form of Donepezil provided by your supplier.
Q2: I'm observing precipitation after adding my Donepezil stock solution to the cell culture media. What could be the cause?
A2: Precipitation upon dilution of a concentrated stock (especially a DMSO stock) into an aqueous buffer or cell culture media is a common issue for many compounds, including Donepezil. This phenomenon, often termed "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The organic solvent concentration in the final solution might be too low to maintain solubility.
Q3: How can I differentiate between drug precipitation and microbial contamination in my cell culture?
A3: This is a crucial distinction. Chemical precipitates often appear as amorphous or crystalline structures under a microscope. In contrast, bacterial contamination will typically present as small, uniformly shaped organisms (cocci or bacilli) that may exhibit motility, while fungal contamination can appear as filamentous hyphae or budding yeast.
Troubleshooting Guides
Issue: Precipitate Formation in Cell Culture Media
If you observe a precipitate after adding your Donepezil stock solution to your cell culture media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Donepezil precipitation in cell culture.
Data Presentation: Donepezil Solubility
The following table summarizes the solubility of Donepezil hydrochloride and Donepezil free base in common laboratory solvents.
| Compound Form | Solvent | Solubility | Reference(s) |
| Donepezil Hydrochloride | Water | ≥10.4 mg/mL, 20 mg/mL, 50 mM | [2][3] |
| DMSO | 1 mg/mL (sparingly soluble) | [2][4] | |
| Ethanol | Sparingly soluble/Insoluble | [2][3][5] | |
| Methanol | 50 mg/mL | [] | |
| Donepezil Free Base | Water | 0.017 mg/mL (very poor) | [7] |
| DMSO | 100 mg/mL | [8] |
Note: Solubility can be affected by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Donepezil Hydrochloride Aqueous Stock Solution
This protocol is suitable for most in-vitro applications where the final concentration in the assay is in the micromolar range.
Materials:
-
Donepezil hydrochloride powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated balance
-
Vortex mixer
-
(Optional) Sonicator or 37°C water bath
Procedure:
-
Calculate the required mass: The molecular weight of Donepezil hydrochloride is approximately 415.96 g/mol . To prepare a 10 mM stock solution, you will need 4.16 mg of Donepezil hydrochloride per 1 mL of water.
-
Weigh the Donepezil hydrochloride: In a sterile microcentrifuge tube, accurately weigh the calculated amount of Donepezil hydrochloride powder.
-
Add the solvent: Add the appropriate volume of sterile water to the tube.
-
Dissolve the compound: Vortex the solution until the Donepezil hydrochloride is completely dissolved. If needed, gentle warming to 37°C or brief sonication can aid dissolution.[1]
-
Sterile filtration (optional but recommended): For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay for Donepezil
This protocol provides a general workflow for determining the kinetic solubility of Donepezil, particularly when using a DMSO stock solution.
Materials:
-
Donepezil (hydrochloride or free base)
-
Anhydrous, sterile DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
96-well microplate (UV-transparent if using a spectrophotometer)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve Donepezil in DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Serial dilution in DMSO (optional): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO.
-
Addition to aqueous buffer: Add a small, fixed volume of the DMSO stock solution (or each dilution) to the aqueous buffer in the wells of the 96-well plate. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize solvent effects.
-
Incubation and agitation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with continuous shaking for a defined period (e.g., 1-2 hours).
-
Measurement of precipitation/solubility:
-
Nephelometry: Measure the light scattering of the solutions in the plate reader. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound can be determined from a standard curve.
-
-
Data analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration to determine the kinetic solubility limit.
Signaling Pathways
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine levels in the synaptic cleft.[9] Additionally, research suggests that Donepezil can influence other signaling pathways, such as the MAPK pathway, which is involved in cellular processes like proliferation, differentiation, and inflammation.[10][11][12][13]
Caption: Acetylcholinesterase (AChE) Inhibition by Donepezil.
Caption: Potential modulation of the MAPK signaling pathway by Donepezil.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling [mdpi.com]
- 13. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Donepezil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to improve the blood-brain barrier (BBB) penetration of Donepezil derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering Donepezil to the brain?
Donepezil's efficacy in treating Alzheimer's disease is limited by its poor ability to cross the blood-brain barrier (BBB).[1][2] Key challenges include:
-
First-pass metabolism: Oral administration leads to significant metabolism in the liver, reducing the amount of drug reaching systemic circulation.[3][4]
-
Low brain bioavailability: The BBB restricts the passage of Donepezil from the bloodstream into the brain.[1][2]
-
P-glycoprotein (P-gp) efflux: Donepezil is a substrate for efflux transporters like P-gp, which actively pump the drug out of the brain.[1][5]
-
Peripheral side effects: Systemic exposure to Donepezil can cause adverse effects, limiting the tolerable dose.[6][7]
Q2: What are the main strategies being explored to enhance the BBB penetration of Donepezil derivatives?
Current research focuses on three primary strategies:
-
Nanoparticle-based Delivery Systems: Encapsulating Donepezil or its derivatives in nanocarriers can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[6] Common systems include liposomes, polymeric nanoparticles (e.g., PLGA), nanoemulsions, and solid lipid nanoparticles.[3][8][9][10]
-
Nose-to-Brain (Intranasal) Delivery: This non-invasive route allows drugs to bypass the BBB by traveling along the olfactory and trigeminal nerves directly to the brain.[1][2] This method avoids first-pass metabolism and reduces systemic side effects.[2][11]
-
Chemical Modification and Prodrugs: Modifying the chemical structure of Donepezil can improve its lipophilicity and ability to diffuse across the BBB.[12] Prodrugs are inactive compounds that are metabolized into the active drug within the brain, which can reduce peripheral side effects.[7][13]
Q3: How do nanoparticle characteristics influence BBB penetration?
The physicochemical properties of nanoparticles are critical for their ability to cross the BBB. Key parameters include:
-
Size: Smaller nanoparticles (typically <200 nm) are generally more effective at crossing the BBB.[11][14]
-
Surface Charge: The surface charge of nanoparticles can influence their interaction with the negatively charged cell membranes of the BBB.
-
Surface Modification: Coating nanoparticles with specific ligands (e.g., ApoE) can target receptors on the BBB and enhance receptor-mediated transcytosis.[10] The addition of polymers like PEG can also improve stability and circulation time.[8]
Q4: What are the advantages of intranasal delivery for Donepezil?
Intranasal administration offers several advantages for brain drug delivery:[1][2][3][11]
-
Bypasses the BBB: Provides a direct pathway to the central nervous system.
-
Avoids First-Pass Metabolism: Increases the bioavailability of the drug.
-
Rapid Onset of Action: Direct delivery to the brain can lead to a faster therapeutic effect.
-
Non-invasive: Improves patient compliance compared to injections.
-
Reduced Systemic Exposure: Minimizes unwanted side effects.
Q5: What is a "bio-oxidizable" prodrug strategy?
This approach involves designing a Donepezil derivative (prodrug) that is inactive and has improved BBB permeability.[15][16] The prodrug is designed to be stable in the bloodstream but is converted to the active, charged form of the drug within the brain's oxidative environment.[13] This "lock-in" mechanism traps the active drug in the CNS, increasing its concentration and duration of action at the target site while minimizing peripheral activity.[15][16]
Troubleshooting Guides
Issue 1: Low permeability of Donepezil derivative in an in vitro BBB model.
-
Possible Cause 1: Poor passive diffusion.
-
Troubleshooting:
-
Assess Lipophilicity: Determine the LogP value of your derivative. Donepezil itself has a LogP that allows for some BBB penetration, but derivatives may have altered properties. Strategies to increase lipophilicity, such as adding non-polar functional groups, can be considered, but must be balanced to avoid excessive metabolism.[12]
-
Chemical Modification: Consider rational modifications to the Donepezil scaffold. Studies have shown that specific substitutions can enhance permeability.[17][18]
-
-
-
Possible Cause 2: Active efflux by transporters like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Use P-gp inhibitors: In your in vitro model, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) with your Donepezil derivative. A significant increase in permeability would indicate that your compound is a P-gp substrate.
-
Utilize P-gp substrate-liability assays: Employ cell lines that overexpress P-gp, such as MDR1-MDCKII cells, to quantify the efflux ratio.[5][19]
-
Formulate with efflux inhibitors: Some nanoparticle excipients have been shown to inhibit P-gp, which can be a strategic component of your formulation.
-
-
-
Possible Cause 3: Issues with the in vitro model itself.
-
Troubleshooting:
-
Verify Barrier Integrity: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure tight junctions are properly formed.[20] Use a marker of low permeability, like Lucifer Yellow or FITC-dextran, to confirm barrier function.[21]
-
Consider Co-culture Models: Monocultures of endothelial cells may not fully replicate the in vivo BBB. Co-culturing with astrocytes and pericytes can induce a tighter barrier and provide a more accurate assessment.[22][23]
-
-
Issue 2: Poor brain bioavailability of nanoparticle-formulated Donepezil in vivo.
-
Possible Cause 1: Instability of the nanoparticle formulation in circulation.
-
Troubleshooting:
-
Characterize Nanoparticle Stability: Assess the size, polydispersity index (PDI), and zeta potential of your nanoparticles over time in relevant biological media (e.g., plasma). Aggregation or premature drug release can reduce efficacy.
-
Surface Coating: Incorporate polyethylene glycol (PEG) onto the nanoparticle surface (PEGylation) to create a hydrophilic shield. This can reduce opsonization and clearance by the reticuloendothelial system, prolonging circulation time.[8]
-
-
-
Possible Cause 2: Inefficient targeting or transport across the BBB.
-
Troubleshooting:
-
Optimize Particle Size: Ensure your nanoparticles are within the optimal size range for BBB penetration (generally < 200 nm).[11][14]
-
Functionalize with Targeting Ligands: Conjugate ligands to the nanoparticle surface that bind to receptors on the BBB endothelium to promote receptor-mediated transcytosis. Examples include transferrin, insulin, or apolipoprotein E (ApoE).[10]
-
-
-
Possible Cause 3: Inefficient administration route.
-
Troubleshooting:
-
Consider Intranasal Delivery: If using intravenous administration, compare results with intranasal delivery. The nose-to-brain pathway can significantly increase brain drug concentrations by bypassing the BBB.[9][24] For intranasal formulations, consider adding mucoadhesive polymers (e.g., chitosan, Pluronic F-127) to increase residence time in the nasal cavity.[3][14][25]
-
-
Issue 3: High variability in experimental results for BBB penetration.
-
Possible Cause 1: Inconsistent experimental protocols.
-
Troubleshooting:
-
Standardize Procedures: Ensure all steps of the experimental protocol, from formulation preparation to animal handling and sample analysis, are strictly standardized.
-
Detailed Documentation: Maintain meticulous records of all experimental parameters.
-
-
-
Possible Cause 2: Biological variability.
-
Troubleshooting:
-
Increase Sample Size: Use a sufficient number of animals or replicate wells in in vitro assays to account for biological variation and achieve statistical power.
-
Use Control Groups: Always include appropriate control groups (e.g., free drug, vehicle control) in your experiments for valid comparison.
-
-
Data Tables
Table 1: Physicochemical Properties of Donepezil Nanoparticle Formulations
| Formulation Type | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Liposomes | DSPC, Cholesterol, PEG | 102 ± 3.3 | 0.28 ± 0.03 | 84.91 ± 3.31 | [11][24] |
| Liposomes | - | 103 ± 6.2 | 0.108 ± 0.008 | 93 ± 5.33 | [4] |
| Chitosan-Lecithin Nanoparticles | Chitosan, Lecithin | 237.43 | - | 10.24 ± 0.4 | [14] |
| Gelatin-Lecithin Nanoparticles | Gelatin, Lecithin | 278.86 | - | 8.77 ± 0.748 | [14] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PEG: Poly(ethylene glycol)
Table 2: In Vivo Pharmacokinetic Parameters of Donepezil Formulations in Brain
| Formulation | Administration Route | Cmax (ng/g or pg/g) | Tmax (h) | AUC (ng·h/g or pg·h/g) | Half-life (h) | Reference |
| Free Donepezil | Intranasal | - | - | - | 5.55 ± 1.04 | [11] |
| Liposomal Donepezil | Intranasal | - | - | Significantly Higher vs. Free | 6.90 ± 1.14 | [11] |
| Liposome in situ gel | Intranasal | 1239.61 ± 123.60 pg/g | - | Higher vs. Oral | - | [4] |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.
Table 3: In Vitro Permeability of Donepezil Formulations
| Formulation | In Vitro Model | Permeation (%) | Apparent Permeability (Papp) | Reference |
| Donepezil in situ gel | Sheep Nasal Mucosa | 13.12 ± 4.84 | - | [4] |
| Liposomal Donepezil in situ gel | Sheep Nasal Mucosa | 80.11 ± 7.77 | - | [4] |
| Donepezil | hCMEC/D3 Transwell with Shear Stress | - | High Permeability | [21] |
Experimental Protocols
1. Preparation of Donepezil-Loaded Liposomes (Thin-Film Hydration Method)
-
Objective: To encapsulate Donepezil in a lipid bilayer for improved delivery.
-
Materials: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, Poly(ethylene glycol) (PEG)-lipid conjugate, Donepezil HCl, Chloroform, Methanol, Phosphate Buffered Saline (PBS).
-
Procedure:
-
Dissolve DSPC, cholesterol, and the PEG-lipid conjugate in a chloroform:methanol solvent mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under vacuum.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing Donepezil HCl by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove unencapsulated Donepezil by dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for particle size, PDI, zeta potential, and encapsulation efficiency. (Protocol adapted from[24])
-
2. In Vitro BBB Permeability Assay (Transwell Model)
-
Objective: To assess the ability of Donepezil derivatives or formulations to cross a cellular model of the BBB.
-
Materials: Human Brain Microvascular Endothelial Cells (HBMEC) or other suitable cell line (e.g., bEnd.5), cell culture medium, Transwell inserts (e.g., 0.4 µm pore size), multi-well plates, Donepezil derivative, Lucifer Yellow (as a barrier integrity marker), analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS).
-
Procedure:
-
Seed the HBMEC onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. For co-culture models, astrocytes can be seeded on the basolateral side of the well.[26]
-
Monitor the formation of tight junctions by measuring the Transendothelial Electrical Resistance (TEER) daily. The assay should be performed when TEER values plateau at a high level.
-
On the day of the experiment, replace the medium in both the apical and basolateral chambers with a transport buffer.
-
Add the Donepezil derivative solution or formulation to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. Replace the removed volume with fresh transport buffer.
-
After the final time point, collect the solution from the apical chamber.
-
Quantify the concentration of the Donepezil derivative in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. (Protocol adapted from[20][21][26])
-
Visualizations
Caption: Challenges in Oral Delivery of Donepezil to the Brain.
Caption: Overview of Strategies to Improve Donepezil's BBB Penetration.
Caption: Troubleshooting Workflow for Low In Vitro BBB Permeability.
References
- 1. Recent Advances in Donepezil Delivery Systems via the Nose-to-Brain Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Donepezil HCl Liposomes: Development, Characterization, Cytotoxicity, and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil-Loaded Nanocarriers for the Treatment of Alzheimer’s Disease: Superior Efficacy of Extracellular Vesicles Over Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Donepezil loaded PLGA-b-PEG nanoparticles: their ability to induce destabilization of amyloid fibrils and to cross blood brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of Nose-to-Brain Delivery of Liposomal Donepezil, Memantine, and BACE-1 siRNA for Alzheimer’s Disease Therapy | MDPI [mdpi.com]
- 10. Drug delivery strategies to cross the blood-brain barrier in Alzheimer’s disease: a comprehensive review on three promising strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a "Bio-Oxidizable" Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Donepezil and Rivastigmine in Alzheimer's Disease Models
This guide provides a comprehensive comparison of Donepezil and Rivastigmine, two widely used cholinesterase inhibitors for the treatment of Alzheimer's disease (AD). The following sections detail their mechanisms of action, comparative efficacy in preclinical AD models with supporting experimental data, and detailed experimental protocols for key assays.
Mechanism of Action
Donepezil and Rivastigmine primarily function by inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine. However, they exhibit different selectivity and modes of action.
-
Donepezil is a selective and reversible inhibitor of acetylcholinesterase (AChE).[1][2] By specifically targeting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
-
Rivastigmine is a pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[2][3] Its dual inhibition may offer broader efficacy, particularly in later stages of AD when BuChE activity becomes more prominent in the brain.[3]
Beyond their primary cholinergic effects, both drugs have been shown to influence other pathological hallmarks of AD, notably amyloid-beta (Aβ) clearance.[4][5]
Comparative Efficacy in AD Models
Effects on Amyloid-Beta (Aβ) Pathology
Both Donepezil and Rivastigmine have demonstrated the ability to reduce Aβ burden in the brain, not by inhibiting its production, but by enhancing its clearance.[4][6] Studies in rat models have shown that both drugs upregulate the expression of key Aβ transport proteins, P-glycoprotein (P-gp) and low-density lipoprotein receptor-related protein 1 (LRP1), at the blood-brain barrier (BBB) and in the liver.[5] This upregulation facilitates the transport of Aβ out of the brain.
| Parameter | Donepezil | Rivastigmine | Animal Model | Reference |
| Increase in ¹²⁵I-Aβ₄₀ Biliary Clearance (in vitro) | 64% | 55% | Sandwich-cultured rat hepatocytes | [4][7] |
| Increase in ¹²⁵I-Aβ₄₀ Brain Clearance (in vivo, young rats) | 13% (2 mg/kg/day) | 31% (0.3 mg/kg/day) | Young rats (4 months) | [4][6] |
| Increase in ¹²⁵I-Aβ₄₀ Hepatic Extraction (in vivo, young rats) | 28% | 23% | Young rats (4 months) | [6] |
| Increase in ¹²⁵I-Aβ₄₀ Brain & Hepatic Clearance (in vivo, aged rats) | 2.4-5 fold increase | 2.4-5 fold increase | Aged rats (2 years) | [4][6] |
| Reduction in Brain Aβ Endogenous Levels | Significant | Significant | Aged rats (2 years) | [4][5] |
Effects on Tau Pathology
The comparative effects of Donepezil and Rivastigmine on tau pathology are less clear, with some conflicting findings. One study in a tauopathy mouse model (PS19) suggested that Donepezil treatment can ameliorate neuroinflammation and tau pathology, including decreased tau insolubility and phosphorylation, potentially through the suppression of c-Jun N-terminal kinase (JNK).[8] Conversely, another study using 5xFAD mice found that while Donepezil reduced Aβ pathology, it did not alter overall tau phosphorylation and even increased it at a specific site (Thr212).[9] The same study noted that Rivastigmine also did not alter tau phosphorylation.[9]
| Drug | Effect on Tau Pathology | Potential Mechanism | Animal Model | Reference |
| Donepezil | Amelioration of tau pathology, decreased insolubility and phosphorylation | Anti-inflammatory action, suppression of JNK | PS19 Tauopathy Mice | [8] |
| Donepezil | No change in overall tau phosphorylation, increased phosphorylation at Thr212 | Not elucidated | 5xFAD Mice | [9] |
| Rivastigmine | No alteration in tau phosphorylation | Not elucidated | 5xFAD Mice | [9] |
Cognitive Performance in AD Models
Both drugs have been shown to improve cognitive deficits in animal models of AD. A study using APP23 mice demonstrated that both Donepezil and Rivastigmine reduced visual-spatial learning deficits in the Morris water maze task.[10] The optimal doses for cognitive improvement were found to be 0.3 mg/kg for Donepezil and 0.5 mg/kg for Rivastigmine, with higher doses not showing additional benefits, consistent with an inverted U-shaped dose-response curve for cholinomimetics.[10] Another study comparing the two in patients with AD suggested that the Donepezil-treated group showed significantly better performance on measures of working memory and attention.[2]
| Drug | Dosage (i.p.) | Effect on Cognitive Deficits | Animal Model | Reference |
| Donepezil | 0.3 mg/kg | Reduction of visual-spatial learning deficits | APP23 Mice | [10] |
| Rivastigmine | 0.5 mg/kg | Reduction of visual-spatial learning deficits | APP23 Mice | [10] |
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and points of intervention for Donepezil and Rivastigmine.
Caption: Aβ clearance pathway at the blood-brain barrier enhanced by Donepezil and Rivastigmine.
Caption: Experimental workflow for the Morris Water Maze test.
Experimental Protocols
Amyloid-Beta (Aβ) ELISA
This protocol describes the quantification of soluble and insoluble Aβ from mouse brain tissue.[11][12]
Materials:
-
0.2% Diethylamine (DEA) in 50 mM NaCl
-
0.5 M Tris-HCl, pH 6.8
-
Formic acid (minimum 95%)
-
FA neutralization solution (1 M Tris base, 0.5 M Na₂HPO₄, 0.05% NaN₃)
-
Protease inhibitor cocktail
-
ELISA kit for Aβ₄₀ and Aβ₄₂
Procedure:
-
Homogenization (Soluble Fraction):
-
Homogenize 100 mg of brain tissue in 1 mL of ice-cold 0.2% DEA solution containing protease inhibitors.[12]
-
Centrifuge at 100,000 x g for 1 hour at 4°C.[12]
-
Collect the supernatant (soluble fraction) and neutralize by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[12]
-
Store samples at -80°C until analysis.
-
-
Extraction (Insoluble Fraction):
-
To the pellet from the previous step, add 440 µL of cold formic acid to 200 µL of the 10% (w/v) homogenate.[12]
-
Sonicate the sample on ice for 1 minute.[12]
-
Centrifuge at 135,000 x g for 1 hour at 4°C.[12]
-
Dilute 210 µL of the supernatant into 4 mL of FA neutralization solution.[12]
-
Store aliquots at -80°C.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody overnight at 4°C.[13]
-
Wash the plate and block non-specific binding sites.
-
Add standards and prepared brain extracts to the wells and incubate.[13]
-
Wash the plate and add the detection antibody.[13]
-
After another wash, add the substrate and stop the reaction.[13]
-
Read the absorbance at the appropriate wavelength.[13]
-
Phosphorylated Tau Western Blot
This protocol outlines the procedure for detecting phosphorylated tau in mouse brain extracts.[14][15]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
-
Detection:
Morris Water Maze
The Morris Water Maze (MWM) is a behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[16][17]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation (Day 1):
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
The platform is hidden in a fixed location.
-
For each trial, release the mouse into the water facing the pool wall from one of four randomized starting positions (North, South, East, West).[17]
-
Allow the mouse to search for the platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.[16]
-
Preclinical Side Effect Profile
Both Donepezil and Rivastigmine can induce cholinergic side effects. In preclinical models, these are often assessed by observing centrally mediated effects like tremors and peripherally mediated effects such as salivation.[9] While direct comparative preclinical data on a wide range of side effects is limited, clinical observations in humans indicate that gastrointestinal side effects are common for both drugs.[18] Rivastigmine has been associated with a higher rate of side effects, which may impact adherence.[18]
Conclusion
Donepezil and Rivastigmine, while both acting as cholinesterase inhibitors, exhibit distinct pharmacological profiles that may influence their therapeutic effects in AD. Both have shown promise in preclinical models by not only addressing the cholinergic deficit but also by promoting the clearance of amyloid-beta from the brain. Their effects on tau pathology are less consistent and require further investigation. The choice between these agents in a clinical or research setting may depend on the specific aspects of AD pathology being targeted and the tolerability profile. The experimental protocols provided in this guide offer a standardized framework for the continued comparative evaluation of these and other novel AD therapies.
References
- 1. Effects of rivastigmine hydrogen tartrate and donepezil hydrochloride on the cognitive function and mental behavior of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. What Are the Differences Between Donepezil and Rivastigmine Patches? - GoodRx [goodrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Age-Related Decline in Brain and Hepatic Clearance of Amyloid-Beta is Rectified by the Cholinesterase Inhibitors Donepezil and Rivastigmine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Frontiers | Relevance of Phosphorylation and Truncation of Tau to the Etiopathogenesis of Alzheimer’s Disease [frontiersin.org]
- 16. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Effectiveness of Rivastigmine and Donepezil in Patients With Alzheimer’s Disease: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5 mg and 10 mg Donepezil Efficacy in Alzheimer's Disease
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is most commonly prescribed at doses of 5 mg and 10 mg per day. This guide provides a detailed comparison of the efficacy of these two doses, drawing on data from pivotal clinical trials and systematic reviews. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the dose-dependent effects of Donepezil.
Quantitative Efficacy Analysis
The relative efficacy of 5 mg and 10 mg Donepezil has been rigorously evaluated in numerous clinical studies. The following tables summarize the key findings across cognitive, global, and functional domains.
Cognitive Function
Cognitive function is a primary outcome in Alzheimer's disease trials, often measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). Lower scores on the ADAS-Cog and higher scores on the MMSE indicate better cognitive function.
Table 1: Change in ADAS-Cog Scores from Baseline
| Study Duration | 5 mg/day Mean Change (Drug-Placebo Difference) | 10 mg/day Mean Change (Drug-Placebo Difference) | Source(s) |
| 12 Weeks | -2.5 units | -3.1 units | [1] |
| 24 Weeks | -1.9 to -2.8 points | -2.9 to -3.1 points | [2][3] |
| 52 Weeks | Not consistently reported | Statistically significant improvement vs. placebo | [2] |
Table 2: Change in MMSE Scores from Baseline
| Study Duration | 5 mg/day Mean Change (Hedges' g) | 10 mg/day Mean Change (Hedges' g) | Source(s) |
| 12 Weeks | +1.0 units (vs. placebo) | +1.3 units (vs. placebo) | [1] |
| 24 Weeks | +1.21 WMD vs. placebo (pooled) | +1.21 WMD vs. placebo (pooled) | [4] |
| Meta-analysis | 2.09 (slight improvement) | 2.27 (significant improvement) | [5][6][7][8] |
Global Clinical State
The Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus) is a global assessment tool used to rate the overall change in a patient's condition. A lower score indicates improvement.
Table 3: CIBIC-Plus Scores and Responder Analysis
| Study Duration | 5 mg/day Outcome | 10 mg/day Outcome | Source(s) |
| 12 Weeks | 32% of patients showed clinical improvement | 38% of patients showed clinical improvement | [1] |
| 24 Weeks | Significant improvement vs. placebo (WMD = -0.43) | Significant improvement vs. placebo (WMD = -0.43) | [4][9] |
| 24 Weeks | 21% of patients rated as improved | 25% of patients rated as improved | [10] |
Functional Abilities
Activities of daily living (ADLs) are often assessed to understand the impact of treatment on a patient's ability to perform everyday tasks.
Table 4: Functional Outcomes (ADCS-ADL-sev)
| Study Duration | 5 mg/day Outcome | 10 mg/day Outcome | Source(s) |
| 24-26 Weeks | SMD = 0.18 (vs. placebo) | SMD = 0.18 (vs. placebo) | [11] |
Experimental Protocols
The data presented above are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating drug efficacy. Key aspects of the methodologies employed in these studies are outlined below.
Study Design
-
Phase: The majority of the cited data comes from Phase 3 clinical trials.[1][12]
-
Design: Studies were typically multicenter, double-blind, placebo-controlled, parallel-group trials.[1][9]
-
Duration: Treatment durations commonly ranged from 12 to 24 weeks, with some long-term extension studies lasting up to 144 weeks.[1][9][12]
-
Washout Period: Many trials included a single-blind placebo washout period of 3 to 6 weeks following the treatment phase.[1][9]
Patient Population
-
Inclusion Criteria: Participants were typically outpatients diagnosed with mild to moderately severe Alzheimer's disease.[1][9]
-
Sample Size: The number of participants in these trials ranged from several hundred to over two thousand.[5][9]
Treatment Administration
-
Dosage: Patients were randomized to receive placebo, 5 mg/day Donepezil, or 10 mg/day Donepezil.[9]
-
Titration: For the 10 mg/day group, treatment was often initiated at 5 mg/day for the first week and then increased to 10 mg/day.[1]
-
Administration: Donepezil was administered orally once daily, typically at bedtime.[1]
Efficacy Measures
-
Primary Efficacy Measures: The most common primary endpoints were the ADAS-Cog and the CIBIC-Plus.[1][9]
-
Secondary Efficacy Measures: Secondary outcomes frequently included the MMSE and assessments of activities of daily living.[9]
Mechanism of Action and Signaling Pathways
Donepezil is a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[13] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[13] This is believed to be the primary mechanism underlying its cognitive-enhancing effects.
Beyond its primary action on AChE, research suggests that Donepezil may have other neuroprotective effects through the modulation of various signaling pathways.[13][14]
Caption: Mechanism of Action of Donepezil.
Conclusion
Both 5 mg and 10 mg daily doses of Donepezil have demonstrated efficacy in improving cognitive function and global clinical state in patients with mild to moderate Alzheimer's disease compared to placebo.[5][6][7][8] The 10 mg dose is generally associated with slightly greater improvements in cognitive scores, though this does not always translate to a statistically significant difference in all measures or functional outcomes.[2][3] The higher dose is also associated with a greater incidence of cholinergic side effects, such as nausea, diarrhea, and insomnia.[9] Therefore, the choice of dose should be individualized based on a careful assessment of the potential benefits and risks for each patient.
References
- 1. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil for mild and moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 4. Assessment of clinical effectiveness - The Effectiveness and Cost-Effectiveness of Donepezil, Galantamine, Rivastigmine and Memantine for the Treatment of Alzheimer's Disease (Review of Technology Appraisal No. 111): A Systematic Review and Economic Model - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 9. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Table 6.2, Summary of findings for primary outcomes: donepezil versus placebo - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Open-label, multicenter, phase 3 extension study of the safety and efficacy of donepezil in patients with Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Donepezil Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is critical throughout the drug development lifecycle, from formulation studies to clinical pharmacokinetics. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical challenges.
Principles of Detection: A Tale of Two Techniques
HPLC-UV relies on the principle that Donepezil absorbs light in the ultraviolet (UV) spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in the sample, allowing for quantification. This method is robust, widely available, and cost-effective for analyzing bulk drug and pharmaceutical dosage forms.
LC-MS/MS , on the other hand, offers a more sophisticated detection mechanism. After chromatographic separation, the analyte is ionized and fragmented. The mass spectrometer then selectively detects specific fragment ions of Donepezil. This technique provides exceptional sensitivity and selectivity, making it the gold standard for bioanalytical applications where the drug is present at very low concentrations in complex matrices like plasma.
Experimental Protocols: A Snapshot of Methodologies
The successful implementation of either HPLC or LC-MS/MS for Donepezil analysis hinges on optimized experimental conditions. Below are representative protocols gleaned from validated methods in the scientific literature.
Representative RP-HPLC Method for Donepezil Tablets
A common approach for the analysis of Donepezil in pharmaceutical tablets involves a Reverse Phase-High Performance Liquid Chromatographic (RP-HPLC) method.[1]
-
Chromatographic System : An isocratic HPLC system equipped with a UV detector is typically used.
-
Column : A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a popular choice for separation.[1]
-
Mobile Phase : A mixture of methanol, a phosphate buffer (e.g., 0.02M), and triethylamine (e.g., in a 60:40:0.5 v/v/v ratio) is often employed.[1] The pH of the mobile phase may be adjusted to optimize peak shape.
-
Flow Rate : A flow rate of 1.0 mL/min is commonly used.[1]
-
Detection : UV detection is typically performed at 268 nm.[2][3]
-
Injection Volume : A 20 µL injection volume is standard.
-
Sample Preparation : Tablets are crushed, and a powder equivalent to a specific amount of Donepezil HCl is accurately weighed and dissolved in the mobile phase to achieve a known concentration.[1]
Representative LC-MS/MS Method for Donepezil in Human Plasma
For the quantification of Donepezil in biological matrices such as human plasma, a more sensitive LC-MS/MS method is required.[4][5][6]
-
Chromatographic System : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.
-
Column : A shorter C18 column is often used for rapid analysis.[4][5]
-
Mobile Phase : A typical mobile phase consists of an organic solvent like acetonitrile and an aqueous buffer such as 1mM ammonium acetate (e.g., in a 92:8 v/v ratio).[4][5]
-
Flow Rate : A flow rate of around 0.5 mL/min is common.[4][5]
-
Sample Preparation : A liquid-liquid extraction (LLE) is a cost-effective method to extract Donepezil and an internal standard from the plasma matrix.[4][5]
-
Mass Spectrometric Detection : The analysis is performed in the selected reaction monitoring (SRM) mode. For Donepezil, the collision-induced transition of m/z 380 → 91 is frequently monitored.[4][5]
Performance Data: A Head-to-Head Comparison
The following tables summarize the key performance parameters of representative HPLC and LC-MS/MS methods for Donepezil analysis, allowing for a direct comparison of their capabilities.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Donepezil
| Parameter | Performance | Reference |
| Linearity Range | 50 - 150 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 100.24% - 100.53% | [1] |
| Precision (%RSD) | < 1% | [1] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantitation (LOQ) | Not Reported |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Donepezil in Human Plasma
| Parameter | Performance | Reference |
| Linearity Range | 0.1 - 42 ng/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Between ± 5.0% | [4][5] |
| Precision (%RSD) | < 10.0% | [4][5] |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | [4][5] |
Cross-Validation Workflow
A cross-validation study is essential to ensure that data from different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for Donepezil analysis.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for Donepezil analysis is fundamentally driven by the application.
HPLC-UV is a reliable and economical choice for the routine quality control of bulk drug and finished pharmaceutical products where Donepezil concentrations are high.[1] Its simplicity and robustness make it well-suited for this purpose.
LC-MS/MS is the undisputed champion for bioanalytical applications, such as pharmacokinetic and bioequivalence studies.[4][5][6] Its superior sensitivity and selectivity are essential for accurately measuring the low concentrations of Donepezil typically found in biological fluids. The significantly lower limit of quantitation (ng/mL for LC-MS/MS vs. µg/mL for HPLC) underscores this point.
Ultimately, a thorough cross-validation is paramount when transitioning between these methods or when comparing data from different studies. This ensures data integrity and provides confidence in the analytical results that underpin critical decisions in the drug development process.
References
- 1. jocpr.com [jocpr.com]
- 2. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Profiling of Donepezil and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Donepezil and its principal active metabolites, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this widely used acetylcholinesterase inhibitor.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, approved for the treatment of dementia of the Alzheimer's type.[1] Its therapeutic effect is primarily mediated by increasing the concentration of acetylcholine in the brain. Donepezil undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) isoenzymes 2D6 and 3A4, as well as through glucuronidation.[1] This metabolic process results in the formation of several metabolites, some of which are pharmacologically active. Understanding the pharmacokinetic profiles of both the parent drug and its active metabolites is crucial for optimizing therapeutic strategies and predicting potential drug-drug interactions.
Pharmacokinetic Profiles: A Comparative Analysis
The pharmacokinetic parameters of Donepezil and its major active metabolite, 6-O-desmethyl donepezil, are summarized in the table below. While other metabolites such as 5-O-desmethyl-donepezil and donepezil-N-oxide are also known to be active, comprehensive pharmacokinetic data for these compounds are limited. However, available plasma concentration data for these metabolites are also presented for a broader perspective.
Table 1: Pharmacokinetic Parameters of Donepezil and its Active Metabolites in Humans
| Parameter | Donepezil | 6-O-desmethyl donepezil | 5-O-desmethyl-donepezil | Donepezil-N-oxide |
| Tmax (Time to Peak Plasma Concentration) | 3 - 4 hours[2] | Not explicitly defined, formed via metabolism | Not Available | Not Available |
| Cmax (Peak Plasma Concentration) | 8.34 ng/mL (5 mg dose)[3] | ~20% of Donepezil concentrations | 0.07 - 2.8 ng/mL | 0.5 - 45.4 ng/mL |
| AUC (Area Under the Curve) | 221.90 - 225.36 ng.hr/mL (5 mg dose)[3] | Not Available | Not Available | Not Available |
| t1/2 (Elimination Half-life) | ~70 hours[2] | Similar to Donepezil[3] | Not Available | Not Available |
| Bioavailability | 100% (oral)[2] | Not Applicable (metabolite) | Not Applicable (metabolite) | Not Applicable (metabolite) |
| Protein Binding | ~96%[2] | Not Available | Not Available | Not Available |
Metabolic Pathways of Donepezil
Donepezil is extensively metabolized in the liver, leading to the formation of multiple metabolites. The primary metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and hydrolysis, followed by glucuronidation.[4] The key enzymes involved are CYP2D6 and CYP3A4.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Donepezil Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Donepezil in human plasma. Donepezil is a key medication for the management of Alzheimer's disease, and its accurate measurement in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, presenting their performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The following tables summarize the key validation parameters of different bioanalytical methods for Donepezil, offering a clear comparison of their performance characteristics.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Method Reference | Sample Preparation | LC Column | Mobile Phase | Run Time (min) |
| UPLC-MS/MS[1] | Liquid-Liquid Extraction (LLE) with hexane:ethyl acetate (70:30, v/v) | Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Isocratic: 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3) and 100% acetonitrile (60:40, v/v) | 3 |
| Ultrafast LC-MS/MS[2] | Protein Precipitation with methanol | Monolithic Column | Not specified in abstract | Not specified in abstract |
| LC-MS/MS[3] | Solid-Phase Extraction (SPE) | Cadenza CD-C18 | Gradient elution | Not specified in abstract |
| LC-MS/MS[4] | Liquid-Liquid Extraction (LLE) | Short C18 column | Isocratic: Acetonitrile and 1mM Ammonium acetate buffer (92:8, v/v) | 2.5 |
| LC-ESI-MS/MS[5] | Liquid-Liquid Extraction (LLE) | Not specified | Not specified | Not specified |
| LC-MS/MS (Rat Plasma)[6][7] | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | Not specified | Not specified | Not specified |
Table 2: Comparison of Validation Parameters
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Recovery (%) |
| UPLC-MS/MS[1] | 0.1 - 50 | 0.1 | 0.98 - 5.59 | 2.74 - 7.97 | 98.0 - 110.0 (intra-day), 100.7 - 104.7 (inter-day) | 58.9 - 60.5 |
| Ultrafast LC-MS/MS[2] | 0.2 - 50 | 0.2 | < 15 | < 15 | Within 15% | Not specified |
| LC-MS/MS[3] | 0.5 - 100 | 0.5 | Within acceptance criteria | Within acceptance criteria | Within acceptance criteria | Consistent |
| LC-MS/MS[4] | 0.1 - 42 | 0.1 | < 10.0 | < 10.0 | +5.0 to -5.0 | Not specified |
| LC-ESI-MS/MS[5] | 0.1 - 100 | 0.1 | Not specified | Not specified | 96 - 106 | Not specified |
| LC-MS/MS (Rat Plasma)[6][7] | 0.5 - 1000 | 0.5 | ≤ 13.9 | ≤ 13.9 | 96.0 - 109.6 | 98.5 - 106.8 |
| LC/MS/MS[8] | Not specified | 0.1 | Not specified | Not specified | Not specified | 86.251 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Method 1: UPLC-MS/MS with Liquid-Liquid Extraction[1]
-
Sample Preparation:
-
Thaw preserved plasma samples (-80℃) at room temperature.
-
Transfer 200 µL of plasma into a polypropylene tube.
-
Spike with 20 µL of internal standard (Donepezil-D4, 10 µg/mL in 50% methanol).
-
Add hexane:ethyl acetate (70:30, v/v) and vortex for 3 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and freeze at -80℃ for 60 minutes.
-
The remaining supernatant is then processed for analysis.
-
-
Chromatographic Conditions:
-
LC System: UPLC system
-
Column: Thermo Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm)
-
Mobile Phase: Isocratic elution with 5% acetic acid in 20 mM ammonium acetate (pH 3.3) and 100% acetonitrile (60:40, v/v).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 40℃
-
Autosampler Temperature: 10℃
-
Total Run Time: 3 minutes
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Donepezil: m/z 380.6 → 91.1
-
Donepezil-D4 (IS): m/z 384.2 → 245.1
-
-
Method 2: Ultrafast LC-MS/MS with Protein Precipitation[2]
-
Sample Preparation:
-
Thaw plasma samples (-80°C) at room temperature.
-
To 200 μL of plasma in a 96-well polypropylene plate, add 50 μL of internal standard.
-
Precipitate proteins by adding 500 μL of methanol.
-
Vortex the samples.
-
Centrifuge at 3,500 g for 5 minutes at 10°C.
-
Transfer 200 μL of the supernatant to another 96-well plate.
-
Add 400 μL of water.
-
Inject 5 μL for LC-MS/MS analysis.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion spray
-
MRM Transitions:
-
Donepezil: m/z 380 → 91
-
Internal Standard: m/z 385 → 96
-
-
Key MS Parameters: Ion spray voltage = 5,500 V; Temperature = 600°C; Collision energy = 40 V.
-
Method 3: LC-MS/MS with Solid-Phase Extraction[3]
-
Sample Preparation:
-
The analytes and the internal standard were extracted from plasma by solid-phase extraction. Further specific details on the SPE protocol were not available in the abstract.
-
-
Chromatographic Conditions:
-
Column: Cadenza CD-C18
-
Mobile Phase: Gradient elution.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray positive ionization
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Donepezil: m/z 380.2 → 91.1
-
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for easy understanding.
Caption: Workflow for Donepezil extraction from human plasma using Liquid-Liquid Extraction (LLE).
Caption: Logical flow of the bioanalytical method validation process for Donepezil.
References
- 1. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Donepezil and Novel Multi-Target Agents in Alzheimer's Disease
For Immediate Release
This guide provides a detailed comparison of the efficacy of the established Alzheimer's disease treatment, Donepezil, against a new wave of multi-target drug agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies of pivotal clinical trials, and visualizes the complex signaling pathways involved.
Executive Summary
Donepezil, a cornerstone of symptomatic treatment for Alzheimer's disease, functions as a reversible acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission. In contrast, emerging multi-target agents offer novel therapeutic strategies by simultaneously engaging multiple pathological cascades of the disease. This guide examines the efficacy and mechanisms of action of Lecanemab and Donanemab, which target amyloid-beta plaques, Ladostigil, a cholinesterase and monoamine oxidase inhibitor, and Brexpiprazole, a serotonin-dopamine activity modulator for treating agitation in Alzheimer's. The following sections present a comprehensive analysis of their performance based on available clinical trial data.
Efficacy and Safety: A Quantitative Comparison
The following tables summarize the quantitative data from clinical trials to facilitate a direct comparison of the clinical efficacy and safety profiles of Donepezil and the newer multi-target agents.
Table 1: Cognitive and Functional Efficacy
| Drug | Target | Key Clinical Trial(s) | Primary Efficacy Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Treatment Difference | p-value |
| Donepezil | Acetylcholinesterase | Rogers et al., 1998 | ADAS-Cog (11-item) at 24 weeks | -2.8 | +1.8 | -4.6 | <0.001 |
| Lecanemab | Amyloid-β Protofibrils | Clarity AD (Phase 3) | CDR-SB at 18 months | 1.21 | 1.66 | -0.45 | <0.001 |
| ADAS-Cog (14-item) at 18 months | 2.6 | 4.1 | -1.5 | <0.001 | |||
| Donanemab | N3pG Amyloid-β | TRAILBLAZER-ALZ 2 (Phase 3) | iADRS at 76 weeks | -6.02 | -9.27 | 3.25 (35% slowing of decline) | <0.001 |
| Ladostigil | Acetylcholinesterase, MAO-A/B | Phase 2 MCI Trial | Progression to Alzheimer's Dementia at 36 months | 14.1% | 20.4% | Not Statistically Significant | 0.162 |
| Brexpiprazole | Serotonin-Dopamine Receptors | Phase 3 Agitation Trials | CMAI Total Score at 12 weeks | -22.6 | -17.3 | -5.32 | 0.003 |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) scores increase with cognitive decline. CDR-SB (Clinical Dementia Rating-Sum of Boxes) scores indicate worsening dementia. iADRS (integrated Alzheimer's Disease Rating Scale) scores decrease with disease progression. CMAI (Cohen-Mansfield Agitation Inventory) scores decrease with reduced agitation.
Table 2: Safety Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, anorexia | Bradycardia, syncope |
| Lecanemab | Infusion-related reactions, headache, Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H) | ARIA can be serious and life-threatening |
| Donanemab | ARIA-E, infusion-related reactions, ARIA-H, headache | Serious infusion-related reactions and anaphylaxis have been observed |
| Ladostigil | Well-tolerated in Phase 2 trials | Serious adverse events were comparable to placebo |
| Brexpiprazole | Headache, dizziness, urinary tract infection, nasopharyngitis, somnolence | Increased risk of death in elderly patients with dementia-related psychosis |
Detailed Experimental Protocols
Understanding the methodology of key clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the pivotal trials of the newer multi-target agents.
Lecanemab: Clarity AD (Phase 3)
-
Objective: To evaluate the efficacy and safety of lecanemab in participants with early Alzheimer's disease.
-
Study Design: A global, multicenter, double-blind, placebo-controlled, parallel-group, randomized clinical trial with an 18-month treatment period.
-
Participants: 1,795 individuals with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology.
-
Intervention: Participants were randomized 1:1 to receive either lecanemab (10 mg/kg intravenously every two weeks) or a placebo.
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.
-
Key Secondary Endpoints: Change in amyloid PET, Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14), Alzheimer's Disease Composite Score (ADCOMS), and Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS-MCI-ADL).
Donanemab: TRAILBLAZER-ALZ 2 (Phase 3)
-
Objective: To assess the safety and efficacy of donanemab in participants with early symptomatic Alzheimer's disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month Phase 3 trial.
-
Participants: 1,736 participants with early symptomatic Alzheimer's disease (MCI or mild dementia) with confirmed amyloid and tau pathology.
-
Intervention: Participants were randomized 1:1 to receive either donanemab (intravenously every 4 weeks) or a placebo for 72 weeks.
-
Primary Endpoint: Change in the integrated Alzheimer's Disease Rating Scale (iADRS) score from baseline to 76 weeks.
-
Key Secondary Endpoints: Changes in other cognitive assessments, amyloid PET, tau PET, and volumetric MRI.
Ladostigil: Phase 2 MCI Trial
-
Objective: To assess the safety and potential efficacy of low-dose ladostigil in patients with mild cognitive impairment (MCI).
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Participants: 210 patients aged 55 to 85 with MCI, a Clinical Dementia Rating (CDR) score of 0.5, and a Mini-Mental State Examination (MMSE) score >24.
-
Intervention: Patients were randomly assigned (1:1) to receive either ladostigil (10 mg/day) or a placebo.
-
Primary Outcomes: Safety and the onset of Alzheimer's disease dementia.
-
Secondary Endpoints: Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), and Geriatric Depression Scale (GDS) scores.
Brexpiprazole: Phase 3 Agitation Trials
-
Objective: To confirm the efficacy, safety, and tolerability of brexpiprazole for the treatment of agitation in patients with Alzheimer's dementia.
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-arm Phase 3 trial.
-
Participants: 345 patients with a diagnosis of Alzheimer's dementia who exhibited agitation.
-
Intervention: Patients were randomized to receive fixed doses of brexpiprazole (2 mg/day or 3 mg/day) or a placebo for 12 weeks.
-
Primary Endpoint: Change in the Cohen-Mansfield Agitation Inventory (CMAI) total score from baseline to week 12.
-
Key Secondary Endpoints: Clinical Global Impression-Severity of Illness score.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for Donepezil and the new multi-target agents.
High-Dose Donepezil Shows Increased Cognitive Benefit but a Less Favorable Side-Effect Profile Compared to Standard Dose
A comprehensive review of clinical data reveals that while high-dose Donepezil (23 mg/day) offers a statistically significant, albeit modest, improvement in cognitive function for patients with moderate to severe Alzheimer's disease compared to the standard dose (10 mg/day), this comes at the cost of a greater incidence of adverse events, particularly gastrointestinal side effects.[1][2][3]
For researchers and drug development professionals, the trade-off between the enhanced efficacy and the tolerability of high-dose Donepezil is a critical consideration. The decision to escalate the dosage should be based on a careful assessment of the individual patient's potential for benefit versus their risk of experiencing dose-related side effects.
Comparative Analysis of Adverse Events
Clinical trial data consistently demonstrates a higher frequency of treatment-emergent adverse events (TEAEs) in patients receiving the 23 mg/day dose of Donepezil compared to the 10 mg/day dose. The most commonly reported side effects are cholinergic in nature and primarily affect the gastrointestinal system.
A large, 24-week, randomized, double-blind study found that 73.7% of patients on the 23 mg/day dose reported TEAEs, compared to 63.7% of those on the 10 mg/day dose.[1][3] The most significant differences were observed for nausea, vomiting, and diarrhea.[1][3][4]
| Adverse Event | Donepezil 23 mg/day (n=963) | Donepezil 10 mg/day (n=471) |
| Any TEAE | 710 (73.7%) | 300 (63.7%) |
| Nausea | 59 (6.1%) | 9 (1.9%) |
| Vomiting | 48 (5.0%) | 4 (0.8%) |
| Diarrhea | 31 (3.2%) | 7 (1.5%) |
| Dizziness | 7 (0.7%) (severe) | 1 (0.2%) (severe) |
| Anorexia | Not specified in this study, but a known cholinergic side effect | Not specified in this study, but a known cholinergic side effect |
| Insomnia | Not specified in this study, but a known cholinergic side effect | Not specified in this study, but a known cholinergic side effect |
| Data sourced from a 24-week, randomized, double-blind study.[1][3] |
While the majority of these adverse events were mild to moderate in severity, the incidence of severe TEAEs was also higher in the high-dose group (8.4%) compared to the standard-dose group (7.2%).[1] Notably, severe nausea, dizziness, and vomiting were more frequently reported with the 23 mg/day dose.[1] A meta-analysis of five randomized controlled trials also suggested an increased risk of heart problems with high-dose donepezil.[5][6]
Experimental Protocols
The data presented is primarily derived from a large-scale, 24-week, randomized, double-blind, parallel-group study. A summary of the key methodological aspects is provided below.
Study Design: Patients with moderate to severe Alzheimer's disease who had been receiving a stable dose of Donepezil 10 mg/day for at least 12 weeks were randomized in a 2:1 ratio to receive either 23 mg/day of Donepezil or to continue with 10 mg/day of Donepezil for 24 weeks.[1]
Patient Population: Eligible participants were between 45 and 90 years of age with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score of 0 to 20.[1]
Randomization and Blinding: Computer-generated randomization codes were used to assign patients to treatment groups. The study was double-blind, meaning neither the patients, caregivers, nor study personnel were aware of the treatment assignment.[1]
Assessments: Treatment-emergent adverse events were recorded at each study visit through spontaneous reporting by the patient or caregiver and by open-ended questioning from the investigator.[1][3] The severity of adverse events was also assessed.
Visualizing the Clinical Trial Workflow
The following diagram illustrates the general workflow of the pivotal clinical trial comparing high-dose and standard-dose Donepezil.
Conclusion
The use of high-dose Donepezil (23 mg/day) is associated with a greater incidence of adverse events, particularly gastrointestinal side effects, when compared to the standard 10 mg/day dose. While a modest cognitive benefit has been observed with the higher dose, this is accompanied by a notable increase in tolerability issues. The decision to increase the dosage of Donepezil should be made on a case-by-case basis, with careful consideration of the potential benefits and risks for the individual patient. Further research may be warranted to identify patient populations that are most likely to benefit from the higher dose with a lower risk of intolerable side effects.
References
- 1. Effectiveness and Tolerability of High-Dose (23 mg/d) Versus Standard-Dose (10 mg/d) Donepezil in Moderate to Severe Alzheimer’s Disease: A 24-Week, Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil 23 mg: An empty suit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and tolerability of high-dose (23 mg/d) versus standard-dose (10 mg/d) donepezil in moderate to severe Alzheimer's disease: A 24-week, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Compared of efficacy and safety of high-dose donepezil vs standard-dose donepezil among elderly patients with Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Donepezil's Efficacy Across Different Dementia Etiologies
Introduction: Donepezil is a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor widely prescribed for the symptomatic treatment of dementia. Its primary mechanism involves increasing the concentration of acetylcholine in the brain, a neurotransmitter crucial for memory and learning, which is found to be deficient in many dementia types. While extensively studied and approved for Alzheimer's disease (AD), its application and efficacy vary across other dementia spectrum disorders, including Dementia with Lewy Bodies (DLB), Vascular Dementia (VaD), and Frontotemporal Dementia (FTD). This guide provides a comparative analysis of Donepezil's performance in these conditions, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action
Donepezil's principal therapeutic effect is derived from the inhibition of the acetylcholinesterase enzyme, which normally degrades acetylcholine, thereby enhancing cholinergic neurotransmission. This is believed to alleviate some of the cognitive and behavioral symptoms associated with dementia. Beyond its primary cholinergic action, research suggests Donepezil may exert other neuroprotective effects, including the regulation of amyloid protein processing, opposition of glutamate-induced excitotoxicity via NMDA receptor downregulation, and modulation of inflammatory signaling pathways like NF-kB and MAPK.
Comparative Efficacy: A Data-Driven Overview
The clinical efficacy of Donepezil is most robustly established for Alzheimer's disease. However, significant benefits have also been observed in patients with Dementia with Lewy Bodies and Vascular Dementia. In contrast, its use in Frontotemporal Dementia is not supported by evidence and may even be detrimental.
Alzheimer's Disease (AD)
Donepezil is FDA-approved for mild, moderate, and severe AD. Multiple studies have consistently shown that Donepezil provides modest, symptomatic benefits in cognitive function, global clinical state, and activities of daily living compared to placebo.
Table 1: Efficacy of Donepezil in Alzheimer's Disease (24-26 Week Trials)
| Outcome Measure | Donepezil (5 mg/day) | Donepezil (10 mg/day) | Placebo | Notes |
|---|---|---|---|---|
| ADAS-Cog (Change from Baseline) | -2.8 to -4.6 point improvement | -2.67 point improvement | Variable | Lower score indicates improvement. |
| MMSE (Change from Baseline) | ~1.0 point improvement | 1.05 point improvement | Decline | Higher score indicates improvement. |
| SIB (Change from Baseline) | - | 5.92 point improvement | Decline | For severe AD; higher score is better. |
| ADCS-ADL-sev (Change from Baseline) | - | 1.03 point improvement | Decline | For severe AD; higher score is better. |
Data synthesized from multiple sources. ADAS-Cog = Alzheimer's Disease Assessment Scale-cognitive subscale; MMSE = Mini-Mental State Examination; SIB = Severe Impairment Battery; ADCS-ADL-sev = Alzheimer's Disease Cooperative Study–Activities of Daily Living for severe AD.
Dementia with Lewy Bodies (DLB)
Patients with DLB often have a more pronounced cholinergic deficit than those with AD, suggesting a strong rationale for the use of cholinesterase inhibitors. Clinical trials have demonstrated that Donepezil is effective in improving cognitive, behavioral, and global function in DLB patients, with an effect size that may be greater than that observed in AD trials.
Table 2: Efficacy of Donepezil in Dementia with Lewy Bodies (12-Week Trial)
| Outcome Measure | Donepezil (5 mg/day) | Donepezil (10 mg/day) | Placebo | p-value (vs Placebo) |
|---|---|---|---|---|
| MMSE (Mean Change) | +3.4 | +2.0 | -0.4 | <0.001 |
| NPI-2 (Mean Change) | - | Significant Improvement | - | <0.001 |
| CIBIC-plus (% Improved) | 71% | 64% | 33% | <0.001 |
Data from Mori et al., 2012. NPI-2 = Neuropsychiatric Inventory (2 items); CIBIC-plus = Clinician's Interview-Based Impression of Change-plus.
Long-term, open-label extension studies have shown that cognitive improvements can be sustained for up to 52 weeks with good tolerability.
Vascular Dementia (VaD)
While no drugs are specifically approved for VaD, Donepezil is often used off-label. Combined analysis of large-scale trials has shown that Donepezil provides statistically significant benefits in cognition, global function, and instrumental activities of daily living for patients with VaD.
Table 3: Efficacy of Donepezil in Vascular Dementia (24-Week Trials - Combined Analysis)
| Outcome Measure | Donepezil (5 mg/day) | Donepezil (10 mg/day) | Placebo | p-value (vs Placebo) |
|---|---|---|---|---|
| ADAS-Cog (Mean Change) | Significant Improvement | Significant Improvement | - | <0.01 |
| MMSE (Mean Change) | Significant Improvement | Significant Improvement | - | <0.01 |
| CIBIC-plus (% Improved) | Significant Improvement | - | - | <0.001 (for 5mg) |
| CDR-SB (Mean Change) | - | Significant Improvement | - | <0.01 (for 10mg) |
| ADFACS-IADL (Mean Change) | Significant Improvement | Significant Improvement | - | <0.05 (for both) |
Data from a combined analysis of two large-scale trials. CDR-SB = Clinical Dementia Rating-Sum of the Boxes; ADFACS-IADL = Alzheimer's Disease Functional Assessment and Change Scale - Instrumental Activities of Daily Living.
Frontotemporal Dementia (FTD)
In contrast to other dementias, the cholinergic system is thought to be relatively preserved in FTD. Clinical evidence does not support the use of Donepezil for FTD. Studies have found no improvement in cognitive performance and, more concerningly, a potential for worsening behavioral symptoms such as disinhibition, compulsive acts, and agitation. Therefore, its use in FTD is generally not recommended.
Experimental Protocols
The data presented are primarily derived from randomized, double-blind, placebo-controlled clinical trials (RCTs), which represent the gold standard for evaluating therapeutic efficacy.
Representative Phase III Clinical Trial Protocol:
-
Patient Selection:
-
Inclusion criteria typically involve a diagnosis of probable or possible dementia of a specific type (e.g., NINCDS-ADRDA for AD, NINDS-AIREN for VaD) with a baseline cognitive assessment score within a specified range (e.g., MMSE score of 10-26).
-
Exclusion criteria often include other neurological or psychiatric conditions that could interfere with the assessment, or contraindications to AChE inhibitor use.
-
-
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is standard.
-
Following a screening and washout period for prohibited medications, eligible participants are randomized to receive a fixed dose of Donepezil (e.g., 5 mg/day or 10 mg/day) or a matching placebo.
-
The 10 mg/day group typically undergoes a titration period, starting at 5 mg/day for the first 4 weeks to improve tolerability.
-
The treatment duration is commonly 24 weeks, with some studies extending for 52 weeks or more.
-
-
Efficacy Assessments:
-
A battery of validated scales is administered at baseline and at specified intervals (e.g., weeks 4, 8, 12, 24).
-
Primary Outcome Measures: Often include a cognitive scale (e.g., ADAS-Cog) and a global assessment (e.g., CIBIC-plus).
-
Secondary Outcome Measures: Typically include other cognitive tests (e.g., MMSE), functional scales (e.g., ADFACS, ADCS-ADL), and behavioral inventories (e.g., NPI).
-
-
Safety and Tolerability:
-
Adverse events (AEs) are systematically recorded at each visit.
-
Vital signs, physical examinations, and laboratory tests are monitored throughout the study.
-
-
Statistical Analysis:
-
The primary analysis is usually performed on the intent-to-treat (ITT) population, using a last-observation-carried-forward (LOCF) method to handle dropouts.
-
Analysis of covariance (ANCOVA) is commonly used to compare the change from baseline scores between treatment groups.
-
Benchmarking new Donepezil-based hybrid molecules against the parent drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Donepezil-based hybrid molecules against the parent drug, Donepezil. The development of these multi-target-directed ligands (MTDLs) represents a promising strategy in Alzheimer's disease (AD) therapy, aiming to address the multifaceted nature of the disease beyond the singular mechanism of acetylcholinesterase (AChE) inhibition. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the therapeutic rationale and evaluation workflow.
Introduction: The Rationale for Donepezil-Based Hybrids
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[1][2] However, the complex pathophysiology of AD, which includes the aggregation of amyloid-beta (Aβ) plaques, tau hyperphosphorylation, oxidative stress, and neuroinflammation, necessitates therapeutic approaches that can modulate multiple targets simultaneously.[1][3]
Donepezil-based hybrid molecules are novel chemical entities designed to integrate the pharmacophore of Donepezil with other neuroprotective moieties. This strategy aims to create single molecules with a broader spectrum of activity, potentially leading to enhanced therapeutic efficacy compared to Donepezil alone.[4][5] These hybrids are engineered to not only inhibit AChE but also to target other key pathological pathways in AD, such as inhibiting butyrylcholinesterase (BuChE), preventing Aβ aggregation, chelating metal ions, and exerting antioxidant and anti-inflammatory effects.[1][4][6]
Quantitative Performance Data: Hybrid Molecules vs. Donepezil
The following tables summarize the in vitro inhibitory activities of several recently developed Donepezil-based hybrid molecules compared to the parent drug, Donepezil. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity or protein aggregation). Lower IC50 values indicate higher potency.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Compound/Hybrid Molecule | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |
| Donepezil | 89.32 | 9137.16 | 102.3 | [7] |
| Donepezil-Tacrine Hybrid (B19) | 30.68 | 124.57 | 4.06 | [7] |
| Donepezil-Curcumin Hybrid (14) | 187 | >10000 | >53.4 | [1] |
| Donepezil-Baicalein Hybrid (3b) | 50 | - | - | [1] |
| Benzamide Derivative (4) | 0.14 | - | - | [1] |
Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation
| Compound/Hybrid Molecule | Aβ Aggregation Inhibition (%) | Concentration (µM) | Reference |
| Donepezil-Curcumin Hybrid (14) | 45.3 | 20 | [1] |
| Donepezil-Baicalein Hybrid (3b) | Effective Inhibition (Qualitative) | - | [1] |
| Donepezil-Arylsulfonamide Hybrid (9) | 60.7 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the cholinesterase inhibitory activity of compounds.[1]
Principle: The assay measures the activity of AChE or BuChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine or butyrylthiocholine hydrolysis by the respective enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The increase in absorbance is measured at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution (1 U/mL)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of the AChE or BuChE enzyme solution
-
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C.
-
Following pre-incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance every minute for 10-15 minutes.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of Aβ fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of Aβ aggregation.
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT) solution (e.g., 5 µM in glycine-NaOH buffer)
-
Test compound solutions at various concentrations
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Aβ (1-42) peptide solution according to the manufacturer's instructions to initiate aggregation.
-
In a 96-well black plate, mix the Aβ (1-42) solution with the test compound at various concentrations (or vehicle for control).
-
Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) to allow for fibril formation.
-
After incubation, add the ThT solution to each well.
-
Measure the fluorescence intensity using a fluorometric microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.
-
The percentage of inhibition of Aβ aggregation is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of test sample) / Fluorescence of control] x 100
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the development and evaluation of Donepezil-based hybrid molecules.
Caption: Multi-target therapeutic approach of Donepezil-based hybrid molecules in Alzheimer's disease.
Caption: General experimental workflow for the evaluation of new Donepezil-based hybrid molecules.
Conclusion
The development of Donepezil-based hybrid molecules represents a significant advancement in the pursuit of more effective treatments for Alzheimer's disease. By targeting multiple pathological pathways, these novel compounds have demonstrated superior or additional activities in preclinical studies when compared to Donepezil. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective comparison of emerging therapeutic candidates and guiding future drug development efforts. Further in vivo studies are crucial to validate the promising in vitro results and to assess the clinical potential of these multi-target-directed ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paralab.es [paralab.es]
Safety Operating Guide
Proper Disposal of Dihydro Donepezil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of Dihydro Donepezil, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound like Donepezil. Based on available safety data for Donepezil, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust generation, a respirator may be necessary.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[3][4] In case of contact, rinse the affected area immediately and thoroughly with water.[2][5]
-
Ingestion Hazard: this compound is expected to be harmful if swallowed. Do not eat, drink, or smoke in areas where the compound is handled.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2]
Quantitative Hazard Data
The following table summarizes the key hazard information for Donepezil, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H300 | Fatal if swallowed.[1][3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.[1][6] The following protocol outlines the recommended procedure:
-
Waste Identification and Segregation:
-
Containerization:
-
Collection of Waste:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not dispose of this compound solutions down the drain.[9]
-
Empty Containers: Containers that held this compound should be managed as hazardous waste.[9] If regulations permit, triple-rinsing the container with a suitable solvent may be an option, with the rinsate collected as hazardous waste.[7][9]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should have secondary containment to control any potential leaks.[8]
-
-
Arranging for Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. esschemco.com [esschemco.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling Dihydro Donepezil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Dihydro Donepezil. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Risk Assessment
Primary Hazards:
-
May cause skin irritation.[1]
-
May cause respiratory irritation.[1]
-
Donepezil is a cholinesterase inhibitor, and acute exposure can lead to a cholinergic crisis.[4]
Personal Protective Equipment (PPE)
A risk assessment is critical in selecting the appropriate PPE for handling this compound.[5] The following table summarizes the recommended PPE based on the potential for exposure.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions (small quantities) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves | Safety glasses with side shields or chemical splash goggles | N95 or higher respirator if dust is generated | Lab coat |
| Handling solutions | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles | Not generally required if in a fume hood | Lab coat |
| Large-scale operations or potential for spills | Closed system or glove box | Double-gloving with nitrile or neoprene gloves | Face shield and chemical splash goggles | Powered Air-Purifying Respirator (PAPR) | Chemical-resistant suit or apron |
Note: The selection of PPE is dependent on the specific laboratory conditions and the quantity of the substance being handled. Always consult your institution's environmental health and safety (EHS) department for specific guidance.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3][6]
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to minimize inhalation of dust.[3][6]
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle with non-sparking tools.
3. Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use. A suitable cleaning agent would be a detergent solution followed by a rinse with 70% ethanol, though the specific decontamination procedure should be validated.
-
Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Store waste containers in a secondary containment bin in a designated and secure waste accumulation area.
-
Follow your institution's and local regulations for the final disposal of chemical waste. This typically involves collection by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[7]
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
